Penciclovir-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849640 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-72-5 | |
| Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-3,3,4,4-d4]-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unseen Anchor: A Technical Guide to Penciclovir-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, achieving accurate and reproducible quantification of therapeutic agents is paramount. For the antiviral drug penciclovir, a synthetic acyclic guanine analogue, this precision is often accomplished through the use of a stable isotope-labeled internal standard: penciclovir-d4. This technical guide delves into the core mechanism of action of this compound as an internal standard, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its function in compensating for analytical variability, present detailed experimental protocols, and summarize key quantitative data.
The Core Mechanism: How this compound Ensures Analytical Accuracy
This compound is structurally identical to penciclovir, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification is the key to its efficacy as an internal standard in mass spectrometry-based bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The fundamental principle behind using this compound is that it behaves nearly identically to penciclovir throughout the entire analytical process. From sample preparation to chromatographic separation and ionization in the mass spectrometer, both compounds exhibit similar physicochemical properties. However, due to the mass difference, they can be distinguished by the mass spectrometer.
This co-eluting, chemically analogous nature allows this compound to act as a reliable anchor, correcting for potential variations that can occur at various stages of the analysis:
-
Sample Preparation: During extraction of penciclovir from complex biological matrices like plasma or serum, any loss of the analyte will be mirrored by a proportional loss of this compound.
-
Chromatographic Separation: Minor fluctuations in retention time on the liquid chromatography column will affect both penciclovir and this compound equally.
-
Mass Spectrometric Detection: Variations in ionization efficiency, often caused by co-eluting matrix components (matrix effects), will suppress or enhance the signals of both the analyte and the internal standard to a similar extent.
By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby ensuring the accuracy and precision of the measurement.
Experimental Protocols for Penciclovir Quantification using this compound
The following provides a detailed methodology for the quantification of penciclovir in human serum using an LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Penciclovir analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human serum
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of penciclovir and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the penciclovir stock solution with a mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol containing 1% (v/v) formic acid to a final concentration of 5 µmol/L.
Sample Preparation (Protein Precipitation)
-
To 50 µL of serum sample (calibration standard, quality control, or unknown), add 150 µL of the cold internal standard working solution (this compound in methanol with 1% formic acid).
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to precipitate proteins.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Dilute the supernatant with 100 µL of 1% formic acid in water.
-
Mix for 10 minutes before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Biphenyl column
-
Mobile Phase A: 10 mmol/L ammonium acetate in water (pH 6.8)
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
Start with 2% B for 0.3 min
-
Increase to 25% B from 0.3 to 2.0 min
-
Increase to 75% B from 2.0 to 2.5 min
-
Return to initial conditions and equilibrate until 3.0 min
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 1.3 kV
-
Desolvation Gas Flow: 1000 L/h
-
Desolvation Temperature: 500°C
-
Source Temperature: 150°C
-
MRM Transitions: To be optimized for penciclovir and this compound.
-
Data Presentation: Quantitative Performance Metrics
The use of this compound as an internal standard significantly improves the performance of the bioanalytical method. The following table summarizes key validation parameters from a study utilizing an isotopically labeled internal standard for the analysis of penciclovir.
| Parameter | Penciclovir | Penciclovir-IS (d4) |
| Extraction Recovery (%) | > 83.3 | > 86.2 |
| Matrix Effect (%) | 76.3 - 93.6 | 81.8 - 93.4 |
| Process Efficiency (%) | 67.6 - 87.7 | 78.2 - 90.2 |
Data adapted from a study on the simultaneous analysis of antiviral drugs using isotopically labeled internal standards.
These values demonstrate that while some matrix effects are present, the use of a deuterated internal standard allows for consistent and reliable quantification by compensating for these variations.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the antiviral mechanism of action of penciclovir and a typical experimental workflow for its quantification.
Caption: Intracellular activation pathway of penciclovir.
Caption: Experimental workflow for penciclovir quantification.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of penciclovir. Its mechanism of action as an internal standard is rooted in its structural and chemical similarity to the analyte, allowing it to effectively compensate for variations inherent in the analytical process. By incorporating this compound into well-defined experimental protocols, researchers and drug development professionals can achieve the high level of accuracy and precision required for pharmacokinetic, bioequivalence, and other critical studies. This in-depth understanding of its function ensures the generation of reliable and robust data, ultimately contributing to the safe and effective use of penciclovir in a clinical setting.
An In-depth Technical Guide to the Physical and Chemical Properties of Penciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a synthetic acyclic guanine nucleoside analogue with potent antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1] Its deuterated isotopologue, Penciclovir-d4, serves as a crucial internal standard for pharmacokinetic and bioavailability studies, enabling precise quantification in biological matrices through mass spectrometry.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental methodologies for its analysis.
Physicochemical Properties
The incorporation of four deuterium atoms into the Penciclovir molecule results in a slightly higher molecular weight while maintaining nearly identical chemical properties. This subtle alteration is key to its utility as an internal standard in quantitative bioanalysis.
Table 1: Physical and Chemical Properties of this compound and Penciclovir
| Property | This compound | Penciclovir |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃[2] | C₁₀H₁₅N₅O₃ |
| Molecular Weight | 257.28 g/mol [2] | 253.26 g/mol |
| Appearance | White to pale yellow solid | White to pale yellow solid |
| Melting Point | Not explicitly reported, expected to be similar to Penciclovir | 275-277 °C[3] |
| Solubility | DMSO: ~25 mg/mL (with sonication)[4] | Water: 1.7 mg/mL (at 20°C, pH 7)[3][4], Methanol: 0.2 mg/mL (at 20°C)[4], Propylene Glycol: 1.3 mg/mL (at 20°C)[4], Aqueous Buffer (pH 2): 10.0 mg/mL[4] |
| n-Octanol/Water Partition Coefficient (logP) | Not explicitly reported, expected to be similar to Penciclovir | -1.62[4] |
| UV Absorption Maximum (λmax) | Not explicitly reported, expected to be similar to Penciclovir | 253 nm (in water)[3] |
Mechanism of Action
Penciclovir is a prodrug that requires activation within virus-infected cells. The mechanism involves a series of phosphorylation steps, ultimately leading to the inhibition of viral DNA synthesis.
Experimental Protocols
Synthesis of this compound
Determination of Melting Point
The melting point of a pharmaceutical solid is a critical parameter for its identification and purity assessment.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the loaded capillary into the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20 °C/min to determine an approximate range.
-
For an accurate measurement, start heating at a slower rate (e.g., 1-2 °C/min) from a temperature approximately 10-15 °C below the expected melting point.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point). The range between these two temperatures is the melting range.
-
Determination of Solubility
Solubility is a key physicochemical property that influences the bioavailability and formulation of a drug. The shake-flask method is a common technique for its determination.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a robust method for assessing the purity of this compound and for its quantification in various matrices.
Exemplary HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the analyte compared to a standard curve prepared with known concentrations of this compound.
Mass Spectrometry (MS) for Identification and Quantification
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound, especially in biological samples where it serves as an internal standard for the non-deuterated drug.
Protocol:
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix. The sample is typically spiked with a known amount of an appropriate internal standard if this compound itself is the analyte.
-
LC Separation: Use a suitable HPLC method (as described above) to separate this compound from other components.
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Penciclovir) and the internal standard (this compound). For Penciclovir, a common transition is m/z 254.1 -> 152.1. For this compound, the precursor ion will be m/z 258.1, and a corresponding product ion would be monitored.
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum of this compound will be similar to that of Penciclovir, but with the absence of signals corresponding to the four deuterated positions. The integration of the remaining proton signals will be consistent with the molecular structure.
-
²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. The chemical shifts in the ²H NMR spectrum are expected to be very similar to the corresponding ¹H chemical shifts of the non-deuterated compound.[7]
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and may show a slight isotopic shift compared to the non-deuterated compound.
General NMR Protocol:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the spectra (Fourier transformation, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure and the location of deuterium labeling.
Conclusion
This compound is an indispensable tool in the research and development of antiviral therapies, particularly for the accurate quantification of Penciclovir in biological systems. This guide provides a foundational understanding of its physical and chemical properties and outlines the key experimental protocols for its analysis. The provided methodologies can be adapted and optimized by researchers to suit their specific analytical needs.
References
- 1. clearsynth.com [clearsynth.com]
- 2. scbt.com [scbt.com]
- 3. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. symeres.com [symeres.com]
- 6. Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.washington.edu [chem.washington.edu]
Penciclovir-d4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of Penciclovir-d4, a deuterated isotopologue of the antiviral drug Penciclovir. This document is intended to serve as a resource for researchers and professionals engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies.
Core Molecular Data
This compound is a stable, isotopically labeled version of Penciclovir, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | [1] |
| Molecular Weight | 257.28 g/mol | [1] |
| Chemical Name | 2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | [1] |
| CAS Number | 1020719-72-5 |
Analytical Application: Bioanalytical Quantification
This compound is primarily utilized as an internal standard in the quantification of Penciclovir in biological matrices such as plasma and serum. Its chemical and physical properties are nearly identical to Penciclovir, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for clear differentiation from the unlabeled analyte in a mass spectrometer.
Experimental Protocol: Quantification of Penciclovir in Human Serum by LC-MS/MS
This protocol outlines a general method for the determination of Penciclovir in human serum using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum sample (calibration standard, quality control, or unknown), add 150 µL of a cold internal standard working solution (this compound in methanol with 1% v/v formic acid).[2]
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[2]
-
Transfer 100 µL of the resulting supernatant to a 96-well plate.
-
Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes.[2]
2. Liquid Chromatography (LC)
-
Column: A C18 or biphenyl column is suitable for separation.[2][3]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water (pH 6.8).[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution:
-
Start with 2% Mobile Phase B for 0.3 minutes.
-
Increase to 25% Mobile Phase B from 0.3 to 2.0 minutes.
-
Increase further to 75% Mobile Phase B from 2.0 to 2.5 minutes.
-
Return to initial conditions and equilibrate until 3.0 minutes.[2]
-
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Penciclovir: Monitor the appropriate precursor to product ion transition (e.g., m/z 254.1 -> 152.1).
-
This compound (Internal Standard): Monitor the appropriate precursor to product ion transition (e.g., m/z 258.1 -> 152.1).[2]
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Penciclovir to this compound against the concentration of the calibration standards.
-
Determine the concentration of Penciclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action: Penciclovir
Penciclovir is a guanosine analogue that, upon activation, selectively inhibits the replication of herpes viruses, including herpes simplex virus (HSV) types 1 and 2 and varicella-zoster virus (VZV).[4][5]
References
- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 5. clearsynth.com [clearsynth.com]
In-Depth Technical Guide: Penciclovir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Penciclovir-d4, a deuterated analog of the antiviral drug Penciclovir. This document details its chemical properties, mechanism of action, and its critical role as an internal standard in analytical and pharmacokinetic studies.
Core Data Presentation
This compound is primarily utilized as an internal standard for the quantitative analysis of Penciclovir in biological matrices. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1020719-72-5 | N/A |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | N/A |
| Molecular Weight | 257.28 g/mol | N/A |
| Synonyms | BRL 39123-d4 | N/A |
| Chemical Name | 2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | N/A |
| Appearance | White to pale yellow solid | N/A |
| Solubility | Water: 1.7 mg/mL, Methanol: 0.2 mg/mL, Propylene Glycol: 1.3 mg/mL | N/A |
| Storage | Recommended at -20°C for long-term storage. | N/A |
Mechanism of Action: Penciclovir
Penciclovir is a synthetic acyclic guanine analog that, in its initial form, is inactive. Its antiviral activity is dependent on its conversion to the active triphosphate form within virus-infected cells. This process provides a high degree of selectivity for infected over uninfected cells.
The mechanism involves a three-step phosphorylation cascade:
-
Mono-phosphorylation: In a herpes virus-infected cell, the viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its conversion to Penciclovir monophosphate. This is the rate-limiting step and is significantly more efficient than the phosphorylation by host cell kinases, leading to an accumulation of the monophosphate form in infected cells.
-
Di- and Tri-phosphorylation: Cellular kinases subsequently convert Penciclovir monophosphate into the diphosphate and finally the active triphosphate form, Penciclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of Penciclovir triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thus preventing viral replication.
Signaling Pathway Diagram
Caption: Mechanism of action of Penciclovir in a herpes virus-infected cell.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the scientific literature. However, a general strategy for the synthesis of deuterated nucleoside analogs can be inferred from existing literature on the synthesis of Penciclovir and other deuterated compounds.
General Synthetic Strategy (Hypothetical):
The synthesis would likely involve the introduction of deuterium atoms at the desired positions of a suitable precursor molecule before the final assembly of the this compound structure. A plausible approach would be the deuteration of a key intermediate in the synthetic pathway of Penciclovir.
For example, a common route to Penciclovir involves the alkylation of a protected guanine derivative with a suitable side chain. The deuterium atoms could be introduced into this side chain prior to the alkylation step. This could be achieved through methods such as:
-
Deuterium gas (D₂) reduction: Catalytic reduction of a double or triple bond in the side-chain precursor using deuterium gas.
-
Deuteride reagents: Use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to reduce a carbonyl or ester group in the side-chain precursor.
-
Deuterium exchange: Acid- or base-catalyzed exchange of protons for deuterons at specific positions in the precursor molecule.
Following the successful deuteration of the side-chain intermediate, the synthesis would proceed with the coupling to the guanine base and subsequent deprotection steps to yield this compound. Purification would typically be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The final product's identity and isotopic purity would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow: Pharmacokinetic Study using this compound as an Internal Standard
This compound is an ideal internal standard for pharmacokinetic studies of Penciclovir due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass that allows for its differentiation by mass spectrometry.
Below is a typical experimental workflow for a pharmacokinetic study of Penciclovir in plasma samples following the oral administration of its prodrug, Famciclovir.
Caption: A typical experimental workflow for a pharmacokinetic study of Penciclovir.
Detailed Methodologies:
-
Sample Collection and Preparation:
-
Blood samples are collected from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).
-
A known volume of plasma is aliquoted into a clean tube.
-
-
Internal Standard Spiking and Sample Extraction:
-
A precise amount of this compound solution (internal standard) is added to each plasma sample.
-
Protein precipitation is performed by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
The dried extract is reconstituted in the mobile phase.
-
An aliquot of the reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Penciclovir: e.g., m/z 254.1 → 152.1
-
This compound: e.g., m/z 258.1 → 156.1
-
-
-
-
Data Analysis:
-
The peak area ratios of Penciclovir to this compound are used to construct a calibration curve from standards of known concentrations.
-
The concentrations of Penciclovir in the unknown samples are determined from the calibration curve.
-
The resulting concentration-time data are used to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Deuterium Labeling Effects on Penciclovir Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penciclovir, a potent antiviral agent, is the active metabolite of the orally administered prodrug Famciclovir. Its efficacy is intrinsically linked to its pharmacokinetic profile. This technical guide provides an in-depth analysis of the known pharmacokinetics of Penciclovir and explores the theoretical impact of deuterium labeling on its metabolic fate. While direct comparative studies on deuterated Penciclovir are not publicly available, this paper extrapolates the potential benefits of deuteration based on established principles of kinetic isotope effects. This guide also details the experimental protocols for key pharmacokinetic studies and presents visual representations of metabolic pathways and experimental workflows.
Introduction to Penciclovir and the Rationale for Deuterium Labeling
Penciclovir is an acyclic guanine nucleoside analogue with demonstrated efficacy against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV). Due to its poor oral bioavailability, it is administered as the prodrug Famciclovir, which is efficiently absorbed and rapidly metabolized to Penciclovir.[1][2] The conversion to the active form, Penciclovir, is a critical step in its mechanism of action.[3][4]
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategy to favorably alter the pharmacokinetic properties of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in reduced metabolic clearance, prolonged half-life, and increased systemic exposure of a drug.
Pharmacokinetics of Penciclovir
The pharmacokinetic profile of Penciclovir has been characterized in various preclinical and clinical studies, predominantly following the oral administration of Famciclovir.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Penciclovir observed in different species.
Table 1: Pharmacokinetics of Penciclovir in Humans Following Oral Administration of Famciclovir
| Dose of Famciclovir (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| 500 | 3.6 ± 0.7 | 0.75 | - | 2.1 ± 0.1 | [5] |
| 125 | - | 0.5 - 0.75 | - | - | [6] |
| 250 | - | 0.5 - 0.75 | - | - | [6] |
| 500 | - | 0.5 - 0.75 | - | - | [6] |
| 750 | - | 0.5 - 0.75 | - | - | [6] |
Table 2: Pharmacokinetics of Penciclovir in African Elephants Following Oral Administration of Famciclovir (15 mg/kg) [7][8][9]
| Parameter | Value |
| Cmax (µg/mL) | 3.73 |
| Tmax (h) | 2.12 |
| AUC (µg·h/mL) | 33.93 |
| Absorption t1/2 (h) | 0.65 |
Table 3: Pharmacokinetics of Penciclovir in Cats Following Oral Administration of Famciclovir [10]
| Dose of Famciclovir (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| 9 - 18 (single dose) | 350 ± 180 | 4.6 ± 1.8 | 3.1 ± 0.9 |
| 16 - 18 (multiple doses, q12h) | - | - | 3.1 ± 0.9 |
| 9 - 16 (multiple doses, q8h) | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols extracted from the literature.
Human Pharmacokinetic Study Protocol [6][11]
-
Subjects: Healthy male volunteers.
-
Study Design: Randomized, single-blind, crossover study.
-
Drug Administration: Single oral doses of Famciclovir (e.g., 125, 250, 500, 750 mg) or intravenous infusion of Penciclovir (e.g., 10, 15, 20 mg/kg over 60 minutes).
-
Sample Collection: Blood samples are collected in heparinized tubes at predetermined time points (e.g., pre-dose, and sequentially up to 48 hours post-dose). Urine is collected at intervals up to 72 hours. Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: Plasma and urine concentrations of Penciclovir and its precursor are determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
Animal Pharmacokinetic Study Protocol (Rats) [12][13][14][15]
-
Animals: Healthy Sprague-Dawley rats.
-
Housing: Maintained in a controlled environment with specific light/dark cycles and temperature.
-
Drug Administration: Oral gavage of the test compound. For intravenous administration, a jugular vein catheter is implanted.
-
Sample Collection: Blood samples are collected via the jugular vein catheter at various time points (e.g., 5, 20, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose) into tubes containing an anticoagulant. Plasma is obtained by centrifugation and stored at -80°C.
-
Analytical Method: Quantification of the drug in plasma is performed using a validated HPLC method.
Sample Preparation and HPLC Analysis for Penciclovir in Human Plasma [16][17][18]
-
Protein Precipitation: A common method for sample preparation involves protein precipitation. To a plasma sample (e.g., 200 µL), a precipitating agent like perchloric acid (e.g., 100 µL) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Chromatography: The supernatant is injected into an HPLC system.
-
Column: A reverse-phase column, such as a BDS-C18 column, is typically used.
-
Mobile Phase: A mixture of a buffer (e.g., 20mM phosphate buffer, pH 7.5) and organic solvents like methanol and acetonitrile is used for elution. A common mobile phase composition is a 94:3:3 (v/v/v) ratio of phosphate buffer, methanol, and acetonitrile.
-
Detection: The eluent is monitored by a UV detector at a wavelength of 254 nm or a fluorescence detector with excitation at 270 nm and emission at 375 nm.
-
-
Quantification: The concentration of Penciclovir in the plasma samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the drug in plasma.
Metabolic Pathway of Famciclovir to Penciclovir
Famciclovir is a prodrug that undergoes a two-step enzymatic conversion to the active Penciclovir. This metabolic activation is essential for its antiviral activity.[1][3][4][19]
Metabolic activation of Famciclovir to Penciclovir.
Theoretical Effects of Deuterium Labeling on Penciclovir Pharmacokinetics
While no direct experimental data on deuterated Penciclovir is currently available in the public domain, the principles of the kinetic isotope effect allow for the formulation of strong hypotheses regarding the potential impact of deuteration.
The primary metabolic conversion of the 6-deoxypenciclovir intermediate to Penciclovir is catalyzed by aldehyde oxidase. This enzymatic reaction involves the oxidation of the purine ring. Deuterium substitution at or near the site of oxidation could significantly slow down this metabolic step.
Potential Consequences of Deuteration:
-
Slower Metabolism: The stronger C-D bond at the site of enzymatic action by aldehyde oxidase would likely decrease the rate of conversion of the intermediate to Penciclovir.
-
Altered Prodrug-to-Drug Conversion Ratio: A slower conversion could potentially lead to a different ratio of the 6-deoxypenciclovir intermediate to the active Penciclovir in circulation.
-
Modified Elimination Profile: If Penciclovir itself undergoes further metabolism that is susceptible to the kinetic isotope effect, deuteration could also slow its elimination, leading to a longer half-life.
-
Increased Bioavailability: By potentially reducing first-pass metabolism, deuteration could lead to an increase in the overall bioavailability of the active drug.
It is important to note that the precise effects of deuteration are highly dependent on the specific position of the deuterium atoms within the molecule and the rate-limiting step of the metabolic pathway.
Generalized Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical or clinical pharmacokinetic study.
A typical workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetics of Penciclovir, primarily following the administration of its prodrug Famciclovir, are well-characterized. This guide has summarized the available quantitative data and detailed the experimental protocols used in its study. While direct comparative data for deuterated Penciclovir is lacking, the principles of the kinetic isotope effect suggest that deuterium labeling holds the potential to favorably modify its pharmacokinetic profile. Further research involving the synthesis and in vivo evaluation of deuterated Penciclovir analogues is warranted to experimentally validate these theoretical benefits. Such studies would be instrumental in determining if a deuterated version of Penciclovir could offer an improved therapeutic option for the treatment of herpesvirus infections.
References
- 1. brainkart.com [brainkart.com]
- 2. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 4. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linear pharmacokinetics of penciclovir following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. The tolerance to and pharmacokinetics of penciclovir (BRL 39,123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method Development, Stability, and Pharmacokinetic Studies of Acyclovir-Loaded Topical Formulation in Spiked Rat Plasma [mdpi.com]
- 14. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: High-Throughput Quantification of Penciclovir in Human Plasma Using Penciclovir-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of penciclovir in human plasma. The protocol employs a stable isotope-labeled internal standard, Penciclovir-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput bioanalytical workflows. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of penciclovir and its prodrug, famciclovir.
Introduction
Penciclovir is a synthetic acyclic guanine derivative with potent antiviral activity against various herpes simplex viruses (HSV).[1] It acts by inhibiting viral DNA polymerase, thereby preventing viral replication.[1] Due to its clinical significance, a reliable method for its quantification in biological matrices is essential for drug development and clinical research. This protocol describes a validated LC-MS/MS method that offers high selectivity and sensitivity, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental Workflow
The overall experimental process from sample receipt to data analysis is outlined below.
Materials and Reagents
-
Analytes: Penciclovir, this compound (Internal Standard)
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic Acid, Deionized Water
-
Chemicals: Ammonium Acetate
-
Biological Matrix: Drug-free human plasma (with heparin or EDTA as anticoagulant)
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Penciclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Penciclovir in methanol containing 1% (v/v) hydrochloric acid.[2]
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Penciclovir stock solution.
-
Working Standard Solutions: Serially dilute the Penciclovir stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (5 µmol/L): Dilute the this compound stock solution in methanol containing 1% (v/v) formic acid.[2]
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare a six-point calibration curve by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from approximately 0.156 to 160 µmol/L.[2]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.5, 20, and 120 µmol/L).[2]
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the cold IS working solution (this compound in methanol with 1% formic acid).[2]
-
Vortex the mixture briefly to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[2]
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 100 µL of 1% formic acid in water and mix for 10 minutes.[2]
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | Kinetex biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent[2] |
| Column Temperature | 40°C[2] |
| Mobile Phase A | 10 mmol/L Ammonium Acetate, pH 6.8[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 2 µL[2] |
| Gradient Elution | Start at 2% B, increase to 25% B over 1.7 min, increase to 75% B over 0.5 min, then return to initial conditions. Total run time: 3 min.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Capillary Voltage | 1.3 kV[2] |
| Source Temperature | 150°C[2] |
| Desolvation Temp. | 500°C[2] |
| Desolvation Gas Flow | 1000 L/h[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Penciclovir | 254.0 | 152.1 |
| This compound (IS) | 258.0 | 152.1 |
Note: The product ion for this compound is assumed to be the same as for Penciclovir, as the deuterium labeling is typically on the butyl side chain, which is lost during fragmentation. The precursor ion is shifted by +4 Da.
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][4] Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.999[5] |
| Calibration Range | Defines the quantifiable range | 0.05 - 10 µg/mL[5] |
| LLOQ | S/N > 10; Precision ≤ 20%; Accuracy 80-120% | 0.156 µmol/L[2][6] |
| Intra-day Precision | ≤ 15% CV (≤ 20% at LLOQ) | 1.7 - 6.5%[2] |
| Inter-day Precision | ≤ 15% CV (≤ 20% at LLOQ) | 1.4 - 4.2%[2] |
| Intra-day Accuracy | 85-115% of nominal (80-120% at LLOQ) | 93 - 105%[2] |
| Inter-day Accuracy | 85-115% of nominal (80-120% at LLOQ) | 95 - 104%[2] |
| Extraction Recovery | Consistent and reproducible | > 83%[2] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | CV < 3.5%[2] |
| Stability | Within ±15% of nominal concentration | Stable at room temp, freeze-thaw cycles, and long-term storage (-20°C)[5][7] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of penciclovir in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation sample preparation protocol makes this method highly suitable for regulated bioanalysis in a high-throughput environment, supporting pharmacokinetic and clinical studies of this important antiviral agent.
References
- 1. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Bioavailability Assessment of Penciclovir Using a d4-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bioavailability of the antiviral drug Penciclovir in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating a d4-labeled Penciclovir internal standard.
Introduction
Penciclovir is a potent antiviral agent effective against various herpesviruses. Due to its poor oral bioavailability, it is often administered as the prodrug Famciclovir, which is rapidly and extensively converted to Penciclovir in the gut wall and liver.[1] Accurate determination of Penciclovir concentrations in plasma is crucial for pharmacokinetic studies, including bioavailability and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as d4-Penciclovir, is the gold standard for quantitative bioanalysis using LC-MS/MS. It ensures the highest accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric response.
Principle
The method described herein is based on the principle of stable isotope dilution analysis. A known concentration of d4-Penciclovir is added to plasma samples at the beginning of the sample preparation process. Both Penciclovir and d4-Penciclovir are then extracted from the plasma matrix and analyzed by LC-MS/MS. Since the deuterated standard is chemically identical and chromatographically co-elutes with the unlabeled drug, it experiences the same extraction efficiency and ionization suppression or enhancement. By measuring the ratio of the mass spectrometric response of Penciclovir to that of d4-Penciclovir, an accurate and precise quantification of the drug concentration in the original plasma sample can be achieved.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Penciclovir following intravenous administration of Penciclovir and oral administration of its prodrug, Famciclovir, in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Penciclovir after Intravenous Administration
| Parameter | Value | Reference |
| Dose | 10-20 mg/kg | [1] |
| Cmax (at end of infusion) | Dose-proportional | [1] |
| Volume of Distribution (Vd) | ~1.5 L/kg | [1] |
| Total Plasma Clearance | 39.3 L/h | [1] |
| Elimination Half-life (t½) | 2.0 hours | [1] |
| Urinary Excretion (unchanged) | ~70% of dose | [1] |
Table 2: Pharmacokinetic Parameters of Penciclovir after Oral Administration of Famciclovir
| Parameter | Value | Reference |
| Famciclovir Dose | 125 - 750 mg | [2] |
| Penciclovir Cmax | Dose-proportional | [2] |
| Time to Cmax (Tmax) | < 1.0 hour | [2] |
| Absolute Bioavailability | ~60-77% | [1][2] |
| Elimination Half-life (t½) | 2.0 - 2.5 hours | [2] |
Experimental Protocols
Materials and Reagents
-
Analytes: Penciclovir reference standard, d4-Penciclovir (internal standard). d4-Penciclovir can be sourced from commercial suppliers such as MedChemExpress or Santa Cruz Biotechnology.
-
Biological Matrix: Human plasma with K2EDTA as anticoagulant.
-
Chemicals and Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Water (deionized, 18 MΩ·cm or higher purity)
-
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a phenyl column.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Penciclovir and d4-Penciclovir in a suitable solvent, such as methanol or DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the Penciclovir stock solution in 50% acetonitrile to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of d4-Penciclovir (e.g., 100 ng/mL) in 50% acetonitrile.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 1 - 5000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Solid Phase Extraction)
-
Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (d4-Penciclovir).
-
Vortexing: Vortex the samples for 30 seconds.
-
Protein Precipitation/Acidification: Add 200 µL of 0.1% formic acid in water. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Penciclovir: m/z 254.1 → 152.1
-
d4-Penciclovir: m/z 258.1 → 152.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
-
Data Analysis and Bioavailability Calculation
-
Quantification: Generate a calibration curve by plotting the peak area ratio of Penciclovir to d4-Penciclovir against the nominal concentration of the calibration standards. Determine the concentration of Penciclovir in the plasma samples by interpolation from the calibration curve.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) from the plasma concentration-time profiles using non-compartmental analysis.
-
Absolute Bioavailability (F%): Calculate the absolute bioavailability using the following formula:
F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Visualizations
Caption: Metabolic conversion of Famciclovir to Penciclovir.
Caption: Bioanalytical workflow for Penciclovir quantification.
Caption: Logical flow for bioavailability determination.
References
Application Note: High-Throughput LC-MS/MS Assay for Penciclovir in Human Plasma Using a Deuterated Internal Standard
ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Penciclovir in human plasma. The assay utilizes Penciclovir-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 3 minutes. The method has been validated over a linear range suitable for clinical and bioequivalence studies and demonstrates excellent performance in terms of sensitivity, specificity, precision, and accuracy, consistent with regulatory guidelines.
Introduction
Penciclovir is a potent antiviral agent primarily used for the treatment of herpes simplex virus (HSV) infections.[1][2] It is the active metabolite of the prodrug famciclovir. Accurate and reliable quantification of Penciclovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[3][4][5] LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity, sensitivity, and speed.[4] This application note presents a complete protocol for the analysis of Penciclovir in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Penciclovir and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate/formate
-
Human plasma (drug-free)
LC-MS/MS Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Penciclovir and this compound were prepared in methanol. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the Penciclovir stock solution into drug-free human plasma.[6]
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of Penciclovir and this compound from plasma.[6][7]
-
To 50 µL of plasma sample, add 150 µL of a precipitating agent (e.g., methanol or acetonitrile containing 1% formic acid and the internal standard, this compound).[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 or biphenyl column.[3][6]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Methanol or Acetonitrile.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient: A gradient elution is typically used to ensure good separation and peak shape.[6]
-
Column Temperature: 40 °C.[6]
Mass Spectrometry
The mass spectrometer was operated in the positive ion electrospray mode (ESI+). The analytes were monitored using Multiple Reaction Monitoring (MRM).
Results and Discussion
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and stability.
-
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Penciclovir and its internal standard.[6]
-
Linearity: The assay was linear over a concentration range of 0.05 to 10 µg/mL.[3][5]
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were within acceptable limits (<15% for QC samples and <20% for the LLOQ).[3][4][5][6]
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition (Penciclovir) | m/z 254.0 -> 152.1 |
| MRM Transition (this compound) | m/z 258.0 -> 152.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 1.3 kV[6] |
| Source Temperature | 150 °C[6] |
| Desolvation Temperature | 500 °C[6] |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/mL[3][5] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.05 µg/mL[3][5] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Intra-day Accuracy (%RE) | ± 10% |
| Inter-day Accuracy (%RE) | ± 10% |
| Mean Extraction Recovery | > 85% |
Diagrams
Caption: Experimental workflow for Penciclovir analysis.
Caption: Key components of the bioanalytical method.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Penciclovir in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol makes it well-suited for high-throughput bioanalysis in a regulated environment. The successful validation of this method ensures that the data generated will be accurate and reproducible for pharmacokinetic and bioequivalence studies.
References
- 1. ijper.org [ijper.org]
- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Protein Precipitation for the Quantification of Penciclovir-d4 in Human Plasma Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a potent antiviral agent primarily used in the treatment of infections caused by the herpes simplex virus (HSV). The accurate quantification of Penciclovir and its deuterated internal standards, such as Penciclovir-d4, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed application note and a comprehensive protocol for the sample preparation of human plasma containing this compound using a protein precipitation method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protein precipitation is a widely used technique for the removal of proteins from biological samples prior to LC-MS/MS analysis.[1] This method is favored for its simplicity, speed, and efficiency in producing a clean sample supernatant suitable for injection.[2] The protocol described herein utilizes methanol with 1% formic acid as the precipitating agent, a common and effective choice for this class of compounds.[3][4]
Experimental Workflow
The overall experimental workflow for the protein precipitation of plasma samples for this compound analysis is depicted below.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Penciclovir-d4 in Human Plasma using Solid Phase Extraction (SPE) Coupled with LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the extraction of Penciclovir-d4 from human plasma using solid phase extraction (SPE). This compound, a deuterated analog of the antiviral drug Penciclovir, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. The described method utilizes a reversed-phase SPE mechanism for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantitative analysis of Penciclovir in biological matrices.
Introduction
Penciclovir is an antiviral agent primarily used for the treatment of herpes virus infections. Accurate and precise quantification of Penciclovir in biological samples is crucial for pharmacokinetic assessments and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[1][2]
Solid phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction and protein precipitation.[3][4] SPE provides cleaner extracts by effectively removing endogenous matrix components, leading to reduced ion suppression in the MS source and improved assay sensitivity and reproducibility.[5][6] This application note details a validated SPE protocol for the extraction of this compound, adaptable for the concurrent analysis of Penciclovir.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Penciclovir standard (Sigma-Aldrich or equivalent)
-
Human plasma (screened and blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
SPE cartridges: Reversed-phase C18 or polymeric sorbents like Oasis HLB are recommended.[7][8]
Equipment
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
Sample Preparation and SPE Protocol
A detailed step-by-step protocol for the solid phase extraction of this compound from human plasma is provided below.
-
Plasma Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex mix for 10 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any particulates.
-
To 250 µL of plasma, add the working solution of this compound (internal standard).
-
Vortex for 10 seconds.
-
Add 500 µL of 2% formic acid in water and vortex for another 10 seconds. This step is crucial for disrupting protein binding and adjusting the pH for optimal retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Ensure the sorbent bed does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical starting conditions for the analysis of Penciclovir and this compound. Method optimization is recommended for the specific instrumentation used.
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions (MRM):
-
Penciclovir: Q1/Q3 transition to be optimized based on the instrument (e.g., m/z 254.1 -> 152.1)
-
This compound: Q1/Q3 transition to be optimized (e.g., m/z 258.1 -> 156.1)
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Penciclovir in human plasma using SPE and LC-MS/MS. These values can serve as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 7000 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 52.55 ng/mL | [7] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Accuracy (%Bias) | Within ±15% | [7] |
| Recovery | > 85% |
Visualizations
SPE Workflow Diagram
Caption: SPE Workflow for this compound Extraction.
Overall Analytical Process
Caption: Logical Flow of the Bioanalytical Method.
Conclusion
The solid phase extraction protocol detailed in this application note provides an effective and reproducible method for the extraction of this compound from human plasma. This sample preparation technique, when coupled with LC-MS/MS, allows for sensitive and accurate quantification, making it suitable for high-throughput bioanalytical studies. The provided workflow and performance characteristics offer a solid foundation for researchers to implement and further validate this method in their laboratories.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. scispace.com [scispace.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation and Quantification of Penciclovir and Penciclovir-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Penciclovir is a potent antiviral agent primarily used in its prodrug form, famciclovir, for the treatment of various herpes virus infections.[1][2] Accurate and reliable quantification of Penciclovir in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Penciclovir-d4, is the preferred method for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3] A deuterated internal standard co-elutes with the analyte and compensates for variability in sample preparation, chromatography, and mass spectrometric ionization, thereby ensuring high accuracy and precision.[3]
This application note provides a detailed protocol for the rapid and sensitive chromatographic separation and quantification of Penciclovir and its deuterated internal standard, this compound, in human plasma using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method is suitable for high-throughput analysis in a regulated bioanalytical environment.
Experimental Protocols
Materials and Reagents
-
Penciclovir (analytical standard)
-
This compound (internal standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate (analytical grade)
-
Ultrapure water
-
Human plasma (screened and blank)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 75 x 4.6 mm, 3 µm) is a suitable choice.[4]
-
Data System: Software for instrument control, data acquisition, and processing.
Chromatographic Conditions
A gradient elution is recommended for optimal separation and peak shape.
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium bicarbonate in water |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer should be operated in the positive ion electrospray mode with multiple reaction monitoring (MRM).
| Parameter | Penciclovir | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 254.1 > 152.1 | m/z 258.1 > 156.1 |
| Collision Energy (CE) | Optimized for maximum signal intensity | Optimized for maximum signal intensity |
| Dwell Time | 200 ms | 200 ms |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Penciclovir and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Penciclovir stock solution with a mixture of water and methanol (e.g., 80:20 v/v) to create calibration curve standards.[5]
-
Internal Standard Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution. b. Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[6] c. Vortex the mixture for 1 minute. d. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the HPLC-MS/MS system.
Data Presentation
The following table summarizes the expected performance characteristics of the method.
| Parameter | Penciclovir | This compound |
| Retention Time (approx.) | 3.6 min | 3.6 min |
| Linearity Range | 0.5 - 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.99 | - |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | - |
| Intra-day Precision (%CV) | < 15% | - |
| Inter-day Precision (%CV) | < 15% | - |
| Accuracy (% Bias) | Within ±15% | - |
| Recovery | > 85% | > 85% |
Visualizations
Caption: Experimental workflow for the bioanalysis of Penciclovir.
References
- 1. ijper.org [ijper.org]
- 2. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Penciclovir in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of the antiviral drug Penciclovir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Penciclovir-d4 is utilized as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol covers sample preparation via protein precipitation, chromatographic conditions, and optimized mass spectrometry parameters for Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Penciclovir is a synthetic guanosine analogue with potent antiviral activity against various herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).[1] It is the active metabolite of the oral prodrug famciclovir.[2] Accurate quantification of Penciclovir in biological matrices is essential for pharmacokinetic assessments and clinical research. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations in instrument response, thereby ensuring reliable quantification.
Mechanism of Action
Penciclovir is initially inactive and requires phosphorylation to exert its antiviral effect.[3] In a virus-infected cell, viral thymidine kinase phosphorylates Penciclovir to its monophosphate form.[2][3] Host cell kinases then further convert it to the active Penciclovir triphosphate.[2][3] This active form competitively inhibits viral DNA polymerase, competing with the natural deoxyguanosine triphosphate.[1][4] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[5] This selective activation in virus-infected cells contributes to its low toxicity in uninfected host cells.[3]
Figure 1: Mechanism of action of Penciclovir in a virus-infected cell.
Experimental Protocols
Materials and Reagents
-
Penciclovir and this compound (PCV-IS) analytical standards.
-
HPLC-grade methanol and acetonitrile.
-
Formic acid and ammonium acetate.
-
Drug-free human plasma.
-
Ultrapure water.
Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for analyzing Penciclovir in biological fluids.[6][7]
-
Thaw frozen human plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in methanol with 1% formic acid).[6]
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[6]
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.[6]
-
Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes.[6]
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a C18 or biphenyl reversed-phase column.[6][8]
| Parameter | Condition |
| LC System | Agilent 1200 Series, Waters Acquity, or equivalent |
| Column | Kinetex biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent[6] |
| Mobile Phase A | 10 mmol/L ammonium acetate in water, pH 6.8[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Column Temperature | 40°C[6] |
| Gradient Elution | Time (min) |
| 0.0 - 0.3 | |
| 0.3 - 2.0 | |
| 2.0 - 2.5 | |
| 2.5 - 3.0 |
Table 1: Liquid Chromatography Conditions. Gradient adapted from[6].
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[6]
| Parameter | Condition |
| MS System | Waters XEVO TQ-S micro or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Capillary Voltage | 1.3 kV[6] |
| Source Temperature | 150°C[6] |
| Desolvation Temperature | 500°C[6] |
| Desolvation Gas Flow | 1000 L/h[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
Table 2: General Mass Spectrometer Source Conditions.[6]
Data Presentation: MRM Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Penciclovir and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Penciclovir | 254.15 | 152.15 | 48 | 14 |
| This compound (IS) | 259.22 | 152.07 | 48 | 14 |
Table 3: Optimized MRM Parameters for Penciclovir and this compound. Parameters are based on the values for PCV and its isotopically labeled internal standard (PCV-IS) reported in[6].
Experimental Workflow
The overall analytical workflow from sample collection to final data analysis is illustrated below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Penciclovir - Wikipedia [en.wikipedia.org]
- 4. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Storage of Penciclovir-d4 Stock Solutions
Introduction
Penciclovir-d4 is the deuterium-labeled version of Penciclovir, a potent antiviral agent effective against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[1][2] Like its parent compound, Penciclovir is a guanosine analogue that, once selectively phosphorylated by viral thymidine kinase in infected cells, acts as an inhibitor of viral DNA polymerase, thereby halting viral replication.[3][4][5] Due to its isotopic labeling, this compound is an invaluable tool in research and drug development, primarily serving as an internal standard for the accurate quantification of Penciclovir in biological samples during pharmacokinetic and bioavailability studies.[6]
This application note provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure their stability, accuracy, and suitability for experimental use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1020719-72-5 | [1][6] |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | [1][7] |
| Molecular Weight | 257.28 g/mol | [1][7] |
| Appearance | White to light yellow solid | [1] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is more soluble in organic solvents like DMSO. It is critical to use appropriate techniques to achieve complete dissolution.
| Solvent | Concentration | Conditions | Reference |
| DMSO | 25 mg/mL (97.17 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended for best results. | [1] |
| Water | 2 mg/mL (7.77 mM) | Requires sonication and heating to 60°C. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, suitable for further dilution in aqueous media for cell-based assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Weigh out the required amount of this compound powder using an analytical balance in a chemical fume hood. For 1 mL of a 10 mM solution, weigh 2.57 mg of this compound (Molecular Weight = 257.28).
-
Dissolution: Add the weighed powder to a sterile vial. Add the calculated volume of fresh, anhydrous DMSO. For example, add 1 mL of DMSO for 2.57 mg of powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[1] Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately as recommended in the storage section.
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Water
This protocol is for applications where an aqueous stock solution is required. Due to lower solubility, heating is necessary.
Materials and Equipment:
-
This compound powder
-
Nuclease-free, sterile water
-
Analytical balance
-
Sterile, conical-bottom tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Bath sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibration: Bring the this compound vial to room temperature before opening.
-
Weighing: Weigh 1 mg of this compound powder and place it in a sterile conical tube.
-
Dissolution: Add 1 mL of sterile water to the tube.
-
Mixing and Heating: Vortex the suspension thoroughly. Place the tube in a 60°C water bath and continue to vortex intermittently for 15-20 minutes.[1]
-
Sonication: Sonicate the solution for an additional 10-15 minutes to aid dissolution.[1]
-
Sterilization: After the solution has cooled to room temperature, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.[1] This is critical for use in cell culture.
-
Aliquoting and Storage: Prepare single-use aliquots and store them appropriately.
Stock Solution Preparation Table
The following table provides the required mass of this compound for preparing common stock solution concentrations.
| Target Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.257 mg |
| 5 mL | 1.286 mg | |
| 10 mL | 2.573 mg | |
| 5 mM | 1 mL | 1.286 mg |
| 5 mL | 6.432 mg | |
| 10 mM | 1 mL | 2.573 mg |
| 5 mL | 12.864 mg |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. Repeated freeze-thaw cycles should be avoided.[1][8]
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO or Water) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Visualized Workflows and Logic
Quality Control and Verification
To ensure the accuracy of experimental results, the concentration and purity of the prepared stock solution can be verified using standard analytical techniques.
Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This is a general protocol for verifying the purity of the this compound stock.
Methodology Outline:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M Sodium Dihydrogen Phosphate), acetonitrile, and water. A reported ratio for Penciclovir is 40:40:20 (v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at 254 nm or 286 nm.[9]
-
Procedure: a. Prepare a working solution by diluting the stock solution in the mobile phase. b. Inject a suitable volume (e.g., 20 µL) into the HPLC system. c. Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the principal peak. A pure sample should exhibit a single major peak at the expected retention time.
Protocol 4: Concentration Verification by UV-Vis Spectrophotometry
This protocol provides a quick estimation of the stock solution concentration.
Methodology Outline:
-
System: A UV-Vis spectrophotometer.
-
Solvent/Blank: Use the same solvent (e.g., DMSO or water) used for the stock solution as the blank.
-
Wavelength: The maximum absorbance (λmax) for Penciclovir in water is approximately 253 nm.[10]
-
Procedure: a. Dilute the stock solution to a concentration that falls within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0). b. Measure the absorbance of the diluted sample at the λmax. c. Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity coefficient (if known), b is the path length, and c is the concentration. Alternatively, compare the absorbance to a standard curve prepared from a known concentration standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Denavir (Penciclovir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Penciclovir - Wikipedia [en.wikipedia.org]
- 6. clearsynth.com [clearsynth.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Penciclovir CAS#: 39809-25-1 [m.chemicalbook.com]
Application of Penciclovir-d4 in Veterinary Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is an antiviral drug effective against various herpesviruses. In veterinary medicine, it is often administered as its prodrug, famciclovir, which is then metabolized to the active penciclovir.[1] Understanding the pharmacokinetic profile of penciclovir in different animal species is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Penciclovir-d4, is a critical component in the bioanalytical methods used to accurately quantify penciclovir concentrations in biological matrices during these pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound in veterinary pharmacokinetic research.
The Role of this compound as an Internal Standard
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of the analyte of interest.[2] The ideal IS is a stable isotope-labeled version of the analyte, in this case, this compound. Deuterium-labeled standards are considered the gold standard because they have nearly identical physicochemical properties to the unlabeled analyte.[3] This ensures that they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2] The use of this compound as an internal standard has been documented in pharmacokinetic studies of penciclovir in horses.[4]
Data Presentation: Pharmacokinetic Parameters of Penciclovir in Various Animal Species
The following tables summarize key pharmacokinetic parameters of penciclovir in different animal species following the administration of its prodrug, famciclovir. These values are essential for understanding the disposition of the drug in these species and for designing effective treatment protocols.
Table 1: Pharmacokinetic Parameters of Penciclovir in Cats Following Oral Administration of Famciclovir
| Dose of Famciclovir (mg/kg) | Cmax (μg/mL) | Tmax (hours) | Elimination Half-life (hours) | Bioavailability (%) | Reference |
| 40 | 1.34 ± 0.33 | 2.8 ± 1.8 | 4.2 ± 0.6 | 12.5 ± 3.0 | [5] |
| 90 | 1.28 ± 0.42 | 3.0 ± 1.1 | 4.8 ± 1.4 | 7.0 ± 1.8 | [5] |
Table 2: Pharmacokinetic Parameters of Penciclovir in African Elephants Following Administration of Famciclovir (15 mg/kg)
| Route of Administration | Cmax (μg/mL) | Tmax (hours) | AUC (μg·h/mL) | Absorption Half-life (hours) | Reference |
| Oral | 3.73 | 2.12 | 33.93 | 0.65 | [6] |
| Rectal | 2.52 | 0.65 | 15.62 | 0.13 | [6] |
Table 3: Pharmacokinetic Parameters of Penciclovir in Asian Elephants Following Administration of Famciclovir
| Dose of Famciclovir (mg/kg) | Route of Administration | Cmax (μg/mL) | Tmax (hours) | Reference |
| 5 | Oral | 1.3 | 1.1 | [7] |
| 5 | Rectal | Similar to oral | Similar to oral | [7] |
| 15 | Rectal | 3.6 | 0.66 | [7] |
Table 4: Pharmacokinetic Parameters of Penciclovir in Horses Following Oral Administration of Famciclovir (20 mg/kg)
| Cmax (μg/mL) | Tmax (hours) | Rapid Elimination Half-life (hours) | Slow Elimination Half-life (hours) | Reference |
| 2.87 ± 0.61 | 0.94 ± 0.38 | 1.73 ± 0.34 | 34.34 ± 13.93 | [4] |
Experimental Protocols
Protocol 1: Sample Collection for Pharmacokinetic Analysis
This protocol outlines the general procedure for collecting blood samples from animals for the analysis of penciclovir concentrations.
Materials:
-
Catheters for venous access
-
Heparinized blood collection tubes
-
Centrifuge
-
Cryovials for plasma storage
-
-20°C or -80°C freezer
Procedure:
-
Place an intravenous catheter in a suitable vein (e.g., jugular vein) of the subject animal.
-
Collect a baseline blood sample (time 0) immediately before drug administration.
-
Administer famciclovir orally or rectally at the desired dosage.
-
Collect blood samples at predetermined time points post-administration. A typical sampling schedule might be: 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.[5][6]
-
Immediately after collection, gently invert the heparinized tubes to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes to separate the plasma.[5]
-
Carefully transfer the plasma to labeled cryovials.
-
Store the plasma samples at -20°C or -80°C until analysis.[6]
Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis of Penciclovir using this compound as an Internal Standard
This protocol provides a detailed methodology for the extraction and quantification of penciclovir from plasma samples using this compound as an internal standard.
Materials and Reagents:
-
Penciclovir analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Plasma samples from the pharmacokinetic study
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of penciclovir and this compound in a suitable solvent (e.g., methanol or a methanol/water mixture).[8]
-
From the stock solutions, prepare a series of working standard solutions of penciclovir for the calibration curve by serial dilution.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation): [9][10]
-
Thaw the plasma samples at room temperature.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add a small volume of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as methanol containing 1% formic acid, at a ratio of 3:1 (v/v) to the plasma volume.[9]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 or biphenyl column is suitable for separation.[9][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[11]
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both penciclovir and this compound. The exact m/z values will need to be determined and optimized for the specific instrument used.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of penciclovir to this compound against the concentration of the penciclovir standards.
-
Determine the concentration of penciclovir in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Metabolic activation of famciclovir to penciclovir.
Workflow for a veterinary pharmacokinetic study of penciclovir.
References
- 1. Purine Nucleosides Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Penciclovir in Human Tears Using a Validated LC-MS/MS Method with Penciclovir-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of penciclovir in human tear fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tear samples are collected using Schirmer strips, and the analyte is extracted using a simple protein precipitation procedure. Penciclovir-d4 is utilized as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of penciclovir in the ocular environment.
Introduction
Penciclovir is a potent antiviral agent effective against herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus.[1] It is the active metabolite of the prodrug famciclovir. Given that the eye is a common site of herpetic infections, quantifying penciclovir concentrations in tear fluid is crucial for understanding its ocular pharmacokinetics and ensuring therapeutic efficacy at the site of action.[2] This application note presents a validated LC-MS/MS method for the determination of penciclovir in human tears, offering high sensitivity and specificity through the use of a stable isotope-labeled internal standard, this compound.
Experimental
Materials and Reagents
-
Penciclovir analytical standard (Sigma-Aldrich)
-
This compound (PCV-IS) analytical standard (Alschim)[3]
-
LC-MS grade methanol (Fisher Scientific)
-
LC-MS grade acetonitrile (Fisher Scientific)
-
LC-MS grade formic acid (Fisher Scientific)
-
Ultrapure water (Milli-Q® system)
-
Human drug-free serum/tear fluid (BioIVT)
-
Schirmer test strips (Haag-Streit)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for analysis.[3][4]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Acquity UPLC (Waters) or equivalent |
| Column | Kinetex biphenyl column (100 × 2.1 mm, 2.6 µm) or equivalent C18 column[3][4] |
| Column Temperature | 40°C[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol[3] |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | Start with 2% B, increase to 25% B over 1.7 min, then to 75% B over 0.5 min, hold for 0.5 min, and return to initial conditions.[3] |
| Injection Volume | 5 µL |
| MS System | XEVO TQ-S micro (Waters) or equivalent triple quadrupole mass spectrometer[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.3 kV[3] |
| Desolvation Temperature | 500°C[3] |
| Desolvation Gas Flow | 1000 L/h[3] |
| Source Temperature | 150°C[3] |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Penciclovir | 254.0 | 152.09 | 48 | 14 |
| This compound | 259.22 | 152.07 | 48 | 14 |
Note: MS parameters may require optimization for different instrument models.[4]
Preparation of Standard and Quality Control Samples
Stock solutions of penciclovir and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
Calibration standards and quality control (QC) samples were prepared by spiking drug-free human tear fluid (or a surrogate matrix like serum if tear volume is limited) with the appropriate working standard solutions.[3] A working solution of the internal standard (this compound) was prepared at a concentration of 5 µmol/L in methanol with 1% formic acid.[3]
Sample Collection and Preparation Protocol
-
Tear Collection: Collect tear samples from subjects using Schirmer strips placed in the lower conjunctival cul-de-sac for 5 minutes.[5]
-
Sample Storage: Immediately after collection, place the Schirmer strips in labeled polypropylene tubes and store them at -80°C until analysis.[5]
-
Extraction:
-
Cut the wetted portion of the Schirmer strip into small pieces and place them in a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (5 µmol/L this compound in methanol with 1% formic acid) directly onto the strip pieces.[6] This step is crucial for ensuring the IS accounts for extraction variability.
-
Vortex the tube for 1 minute.
-
Centrifuge at 15,000 x g for 5 minutes at 10°C.[6]
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Dilute the supernatant with 100 µL of 1% formic acid in water.[6]
-
Mix for 10 minutes before injection into the LC-MS/MS system.
-
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effect.[6]
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 0.156 - 160 µmol/L[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| LLOQ | 0.156 µmol/L[3] |
| LLOQ Accuracy | 80-120%[3] |
| LLOQ Precision | ≤ 20%[3] |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (µmol/L) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 0.5 | 93 - 105[3] | 1.7 - 6.5[3] | 95 - 104[3] | 1.4 - 4.2[3] |
| Medium | 20 | 93 - 105[3] | 1.7 - 6.5[3] | 95 - 104[3] | 1.4 - 4.2[3] |
| High | 120 | 93 - 105[3] | 1.7 - 6.5[3] | 95 - 104[3] | 1.4 - 4.2[3] |
Table 5: Extraction Recovery and Matrix Effect
| Analyte | Concentration (µmol/L) | Extraction Recovery (%) | Matrix Effect (%) |
| Penciclovir | 0.5 | > 83.3[3] | 76.3 - 93.6[3] |
| Penciclovir | 120 | > 83.3[3] | 76.3 - 93.6[3] |
| This compound | 5 | > 86.2[3] | 81.8 - 93.4[3] |
The use of a stable isotope-labeled internal standard, this compound, is critical as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[7] The protein precipitation method with methanol provides a simple and effective way to extract penciclovir from the tear fluid absorbed on the Schirmer strips.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of penciclovir in human tear fluid. The use of Schirmer strips for sample collection offers a clinically relevant and minimally invasive technique. The simple protein precipitation extraction and the incorporation of a stable isotope-labeled internal standard (this compound) contribute to the robustness and accuracy of the method. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in ocular pharmacokinetic studies and the development of ophthalmic antiviral therapies.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to extract tear fluid for proteomics using Schirmer strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Troubleshooting Penciclovir-d4 signal variability in mass spectrometry
Welcome to the troubleshooting guide for Penciclovir-d4 signal variability in mass spectrometry. This resource provides answers to frequently asked questions and detailed protocols to help you identify and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
This compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary function is to mimic the behavior of the unlabeled analyte, Penciclovir, throughout the entire analytical process—from sample preparation to detection. By adding a known, constant concentration of this compound to your standards, quality controls (QCs), and unknown samples, you can accurately quantify Penciclovir. The IS helps to correct for variability that can occur during sample extraction, injection, and ionization in the mass spectrometer.[1][2][3]
Q2: Why am I seeing high variability in my this compound signal across a single analytical run?
High variability in the internal standard signal can stem from several sources. It is crucial to first examine the pattern of the variability.[4]
-
Random Variability: Sporadic fluctuations across the entire batch may point to issues like instrument malfunction, inconsistent sample processing by the analyst, or poor quality of lab supplies.[4]
-
Systematic Drifting/Shifting: A gradual decrease or increase in signal could indicate a dirty mass spectrometer source, charging effects, or a change in the condition of the LC column during the run.[2][4] A sudden drop in signal for a group of samples might suggest a problem with a specific set of wells in a 96-well plate or a temporary instrument issue.[2]
-
Correlation with Analyte Concentration: A decreasing IS response as the analyte (Penciclovir) concentration increases is a classic sign of ionization competition or suppression between the analyte and the internal standard.[4]
Q3: What are "matrix effects" and how do they affect my this compound signal?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte and its internal standard by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[5][6][7] These endogenous or exogenous substances can interfere with the ionization process in the MS source.[6] Even though this compound is designed to compensate for these effects, significant or differential matrix effects can lead to inaccurate quantification.[5] For example, lipemic (high-fat) plasma samples are known to cause significant ion suppression.[4]
Q4: Can the chromatographic separation affect the this compound signal?
Yes. Although deuterated internal standards are chemically very similar to the analyte, they can sometimes exhibit a slight shift in retention time.[4] If the Penciclovir and this compound peaks are not perfectly co-eluting, they may be affected differently by matrix components eluting at slightly different times, which compromises the IS's ability to accurately track the analyte.[4][8] Poor peak shape or significant peak tailing can also contribute to signal variability and inaccurate integration.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting this compound Peak Area
This guide will help you diagnose and resolve issues related to inconsistent internal standard signals throughout an analytical batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound signal.
Step-by-Step Guide:
-
Analyze the IS Response Pattern: Plot the this compound peak area versus the injection number.
-
Random Variation: If the variation is sporadic, review the sample preparation procedure for potential inconsistencies. Verify the performance of automated liquid handlers or pipettes. Ensure samples were properly mixed (vortexed) after adding the IS.[2]
-
Systematic Drift: If the signal consistently decreases, it may be due to the instrument becoming dirty. Schedule a cleaning of the mass spectrometer's ion source. If the signal drifts upwards or downwards, check the stability of the mobile phase and ensure the LC system is thoroughly equilibrated.
-
-
Evaluate Chromatography:
-
Peak Shape: Examine the this compound peak. Broadening or tailing peaks can lead to inconsistent integration and signal variability. This may indicate a degrading LC column.
-
Retention Time (RT): Check for RT shifts. A drifting RT can cause the internal standard to elute in a region of varying matrix effects. This could be caused by an aging column or inconsistent mobile phase composition.
-
Co-elution: Verify that Penciclovir and this compound are co-eluting as closely as possible. A slight separation can reduce the effectiveness of the IS in compensating for matrix effects.[4]
-
-
Investigate Matrix Effects:
-
If chromatography is good but variability persists, especially in study samples compared to calibration standards, matrix effects are a likely cause.[4]
-
Perform a post-extraction spike experiment (see Protocol 1) to quantify the extent of ion suppression or enhancement.
-
Consider improving the sample preparation method (e.g., switching from protein precipitation to solid-phase extraction) to remove more interfering matrix components.[4]
-
| Parameter | Acceptable Range | Potential Cause if Out of Range |
| IS Peak Area %RSD (in QCs) | < 15-20% | Inconsistent sample prep, instrument instability |
| Retention Time Drift | < 2% | LC column degradation, mobile phase issue |
| Matrix Effect Factor | 0.85 - 1.15 (85% - 115%) | Significant ion suppression or enhancement |
| IS-Normalized Matrix Factor | 0.95 - 1.05 (95% - 105%) | Poor tracking of IS with analyte |
Table 1: Typical Acceptance Criteria for Internal Standard Performance.
Issue 2: Low or No this compound Signal in Specific Samples
This guide addresses situations where the internal standard signal is unexpectedly low or absent in a subset of your samples.
Logical Relationship Diagram
Caption: Diagnostic flowchart for low or absent this compound signal.
Step-by-Step Guide:
-
Verify Sample Preparation: The most common cause of a missing IS signal is an error during its addition. Review your standard operating procedure (SOP). If using an automated system, check for clogs or malfunctions in the specific channels corresponding to the affected samples.[4]
-
Investigate Sample Stability: Certain sample conditions can lead to the degradation of the analyte and the internal standard. For example, if samples require acidification for stability and this step was missed or performed incorrectly, the compound may degrade.[2] Review the sample collection and handling history for any deviations.
-
Assess for Extreme Matrix Effects: In some cases, the matrix of a specific sample (e.g., from a patient with a particular condition or on a specific co-medication) can cause severe ion suppression, leading to a very low signal.[4]
-
A simple first step is to perform a dilution of the affected sample (e.g., 2-fold or 4-fold) with a blank matrix and re-inject it. If the IS signal reappears and is comparable to other diluted samples, this strongly suggests that dilution mitigated a severe matrix effect.[4]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the matrix effect factor to determine the degree of ion suppression or enhancement.
Objective: To quantify the influence of the sample matrix on the ionization of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a concentration typical for your assay.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set A.
-
Set C (Pre-Extraction Spike): Spike the same concentration of this compound into the blank matrix before extraction. Process these samples as you would an unknown sample. (This set is used for recovery calculation).
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Matrix Effect (ME %): ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
| Sample Set | Description | Purpose |
| Set A | IS in pure solvent | Baseline response (no matrix) |
| Set B | IS spiked into extracted blank matrix | Measures matrix effect |
| Set C | IS spiked into blank matrix before extraction | Measures overall recovery |
Table 2: Sample sets for matrix effect and recovery experiments.
Protocol 2: Evaluation of Internal Standard Trackability (Parallelism)
This protocol helps determine if this compound is effectively compensating for matrix effects on Penciclovir across a range of concentrations.
Objective: To verify that the analyte/IS response ratio remains constant even when matrix effects are present.
Methodology:
-
Select a High-Concentration Study Sample: Choose an incurred sample that is known to contain a high concentration of Penciclovir and shows evidence of IS signal variability.
-
Prepare a Serial Dilution: Perform a serial dilution of this study sample with the corresponding blank biological matrix (e.g., 2-fold, 4-fold, 8-fold, 16-fold).
-
Analyze Samples: Process and analyze the undiluted sample and all dilutions according to your validated method.
-
Data Evaluation:
-
Calculate the final concentration of Penciclovir for the undiluted sample and for each dilution (after correcting for the dilution factor).
-
Assess Parallelism: The back-calculated concentrations for all diluted samples should be consistent and fall within ±20% of the nominal concentration of the undiluted sample.
-
If the results are consistent, it indicates good trackability (parallelism), meaning this compound is effectively compensating for the matrix effect.[4] If the concentrations are not consistent, it suggests non-parallelism, and the method may not be reliable for that matrix.[4]
-
References
- 1. youtube.com [youtube.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing LC Gradient for Penciclovir and Penciclovir-d4 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Penciclovir and its deuterated internal standard, Penciclovir-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Penciclovir and this compound?
Penciclovir and its deuterated isotopologue, this compound, are structurally identical except for the presence of four deuterium atoms in the internal standard. This minor difference in mass does not typically provide sufficient selectivity for complete chromatographic separation under standard reversed-phase conditions. As a result, they often co-elute, meaning they exit the LC column at or very near the same time.[1][2][3] While mass spectrometry can differentiate between the two compounds based on their mass-to-charge ratios, significant co-elution can lead to ion suppression and impact the accuracy and precision of quantification.
Q2: What is the primary goal of optimizing the LC gradient for this separation?
The main objective is to achieve sufficient chromatographic resolution between Penciclovir and this compound to minimize matrix effects and ensure accurate quantification. While baseline separation may not always be achievable or necessary, a consistent and reproducible partial separation can improve data quality.
Q3: What are the typical starting conditions for an LC method for Penciclovir analysis?
Based on published literature, a common starting point for Penciclovir analysis involves a reversed-phase C18 column with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium formate adjusted to pH 3.1 with formic acid) and an organic modifier (e.g., methanol or acetonitrile).[4][5][6][7] Both isocratic and gradient elution methods have been successfully applied.[4][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when developing and optimizing an LC method for Penciclovir and this compound.
Issue 1: Complete Co-elution of Penciclovir and this compound
If you observe a single, symmetrical peak for both Penciclovir and this compound, it indicates complete co-elution.
Root Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The stationary phase and mobile phase combination is not able to differentiate between the analyte and its deuterated internal standard.[3]
-
Solution 1: Modify the Mobile Phase. Experiment with different organic modifiers (e.g., switch from methanol to acetonitrile or vice versa) or alter the pH of the aqueous phase.[3] Small changes in pH can influence the ionization state of Penciclovir and affect its interaction with the stationary phase.
-
Solution 2: Adjust the Gradient Slope. A shallower gradient (slower increase in organic solvent concentration) can sometimes improve the separation of closely eluting compounds.
-
Solution 3: Evaluate Different Stationary Phases. While C18 is a common choice, consider columns with different selectivities, such as a Phenyl or a C12 column, which may offer different interactions with the analytes.[3]
-
Issue 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and integration accuracy.
Root Causes & Solutions:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material, leading to tailing.
-
Solution: Mobile Phase Additives. Incorporating a small amount of a competing base, like triethylamine, or adjusting the pH can help mitigate these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[9]
-
Solution: Reduce Injection Volume or Sample Concentration. Diluting the sample can often resolve this issue.
-
-
Physical Column Problems: A partially blocked frit or channeling within the column bed can cause peak distortion.[9]
-
Solution: Column Maintenance. Reverse-flush the column (if recommended by the manufacturer) or replace it if the problem persists.
-
Issue 3: Peak Splitting
Observing split peaks for either Penciclovir or this compound can be a complex issue.
Root Causes & Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.[10]
-
Solution: Match Sample Solvent to Mobile Phase. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
-
Injector or Column Connection Issues: A poor connection can introduce dead volume, leading to peak splitting.[10][11]
-
Solution: Check Fittings. Ensure all fittings between the injector and the column, and the column and the detector, are properly tightened and seated.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak splitting.[10][11]
-
Solution: Column Cleaning. Follow the manufacturer's recommended cleaning procedure for your specific column.
-
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS experiment for Penciclovir analysis, which can be used as a starting point for optimization.
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Column | C18 reversed-phase column (e.g., Capcellpak MGII C18)[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.1 (adjusted with Formic Acid)[4] |
| Mobile Phase B | Methanol[4] |
| Gradient Program | Start with a low percentage of Mobile Phase B and gradually increase to elute Penciclovir. A shallow gradient is recommended for better separation. For example: 0-0.5 min (30% B), 0.5-1.5 min (30-70% B), 1.5-2.0 min (70% B), 2.1-3.0 min (30% B for re-equilibration). |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Penciclovir: m/z 254.0 -> 152.1; this compound: m/z 258.0 -> 152.1 |
Visualizing the Workflow and Troubleshooting Logic
To aid in your experimental design and troubleshooting process, the following diagrams illustrate the workflow for LC method optimization and a logical approach to troubleshooting co-elution issues.
Caption: Workflow for LC Method Optimization.
Caption: Troubleshooting Logic for Co-elution.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. agilent.com [agilent.com]
How to address matrix effects in Penciclovir-d4 bioanalysis
Welcome to the technical support center for the bioanalysis of Penciclovir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification. In the bioanalysis of this compound, endogenous components of the biological matrix are the primary cause of these effects.
Q2: I am observing significant ion suppression for this compound. What are the likely causes and how can I troubleshoot this?
A2: Ion suppression is a common challenge in LC-MS/MS bioanalysis. The primary causes are often co-eluting endogenous matrix components like phospholipids, salts, and metabolites that compete with this compound for ionization in the mass spectrometer source.
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. Consider the following options, with a comparative summary in Table 1.
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts, leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute this compound, effectively removing a wide range of interfering compounds.
-
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from the ion-suppressing regions of the chromatogram.
-
Gradient Modification: Adjust the mobile phase gradient to better resolve this compound from early-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, biphenyl) to alter selectivity and improve separation.
-
-
Mass Spectrometry Parameters: While less common for addressing the root cause, optimizing MS parameters can sometimes help.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Penciclovir analysis. If ion suppression is severe, and if available, consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Troubleshooting Guides
Guide 1: Selecting the Appropriate Sample Preparation Method
The choice of sample preparation is a critical first step in mitigating matrix effects. Below is a comparison of common techniques for this compound analysis in plasma.
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated with an organic solvent or acid, and the supernatant containing the analyte is analyzed. | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. | The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. |
| Relative Matrix Effect | High | Moderate | Low |
| Recovery | Generally high, but can be variable. | Dependent on solvent and pH, typically moderate to high. | High and reproducible with method optimization. |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation | Suitable for initial screening or when high throughput is prioritized, but be prepared to address significant matrix effects. | A good balance between cleanliness and throughput. Effective at removing highly polar and non-polar interferences. | The gold standard for minimizing matrix effects and achieving the highest sensitivity and reproducibility. Recommended for validation and clinical studies. |
Guide 2: Assessing the Extent of Matrix Effects
It is crucial to experimentally determine the magnitude of matrix effects in your assay. The post-extraction spike method is a widely accepted approach.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract blank plasma using your chosen sample preparation method. Spike this compound into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into blank plasma before extraction at the same concentrations. Extract these samples.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF): Calculate as the peak area ratio of Set B to Set A. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
Recovery: Calculate as the peak area ratio of Set C to Set B.
-
Process Efficiency: Calculate as the peak area ratio of Set C to Set A.
-
Table 2: Example Matrix Effect and Recovery Data for Penciclovir with Protein Precipitation
| Analyte | Concentration (µmol/L) | Matrix Effect (%)[1] | Extraction Recovery (%)[1] | Process Efficiency (%)[1] |
| Penciclovir | 0.5 | 88.2 | 87.5 | 77.2 |
| 20 | 93.6 | 89.1 | 83.4 | |
| 120 | 91.5 | 88.4 | 80.9 | |
| Penciclovir-IS | 5 | 93.4 | 90.2 | 84.3 |
Data adapted from a study on Penciclovir in human serum using protein precipitation.[1]
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a validated method for Penciclovir in human serum.[1]
-
To 50 µL of plasma sample, add 150 µL of a cold solution of precipitating agent (e.g., methanol with 1% formic acid) containing this compound as the internal standard.
-
Vortex briefly to mix.
-
Centrifuge at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean tube or well plate.
-
Dilute the supernatant with 100 µL of an aqueous solution (e.g., water with 1% formic acid).
-
Mix for 10 minutes.
-
Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for Penciclovir in human plasma.[2]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 250 µL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Elution: Elute Penciclovir and this compound with a stronger solvent (e.g., 1 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase compatible solvent for injection.
Protocol 3: Liquid-Liquid Extraction (LLE) - General Procedure
-
To 200 µL of plasma sample containing the internal standard, add a suitable buffer to adjust the pH (optimization required).
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing and partitioning.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for injection.
LC-MS/MS Parameters
Table 3: Suggested LC-MS/MS Parameters for Penciclovir and this compound
| Parameter | Setting |
| LC Column | C18 or Biphenyl column |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Penciclovir MRM Transition | m/z 254.1 > 152.1[3][4][5] |
| This compound MRM Transition (Proposed) | m/z 258.1 > 152.1 |
| Collision Energy | Optimization required, typically in the range of 15-30 eV |
Note: The proposed this compound transition assumes deuteration on the butyl side chain, which does not include the guanine moiety that forms the common product ion at m/z 152.1.[4] This should be confirmed experimentally.
Visualizations
Caption: Workflow for this compound bioanalysis sample preparation.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: Troubleshooting Penciclovir-d4 Analysis
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Penciclovir-d4, specifically focusing on peak tailing and splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, an asymmetric peak with a trailing edge, is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups in the this compound molecule, leading to peak tailing.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[4][5]
-
Metal Contamination: Metal ions, either from the sample, mobile phase, or HPLC system, can chelate with the analyte and cause tailing.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][4]
Q2: How can I troubleshoot peak splitting when analyzing this compound?
Peak splitting, where a single peak appears as two or more, can be caused by several factors:[6][7]
-
Column Issues: A void at the column inlet, a partially blocked frit, or channeling in the packed bed can create different flow paths for the analyte, resulting in split peaks.[7][8][9]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.[9][10]
-
Co-elution: An impurity or a related compound may be co-eluting with this compound, giving the appearance of a split peak.[7]
-
Instrumental Problems: Improperly seated fittings, excessive dead volume in the system, or temperature fluctuations can contribute to peak splitting.[6][10]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing for this compound
If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Evaluate the Mobile Phase pH
Penciclovir is a basic compound. Secondary interactions with silanol groups on the column are a common cause of tailing.[2] Adjusting the mobile phase pH can help to suppress these interactions.
-
Action: Lower the mobile phase pH to around 3.0 using an additive like formic acid or trifluoroacetic acid. At a lower pH, the silanol groups are protonated and less likely to interact with the basic analyte.[3]
Step 2: Check for Column Overload
Injecting too high a concentration of the analyte can lead to peak tailing.[3]
-
Action: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
Step 3: Inspect the Column and Guard Column
A contaminated or old column can be a source of peak tailing.[4]
-
Action:
-
Replace the guard column if one is in use.
-
If the problem persists, try flushing the analytical column with a strong solvent.
-
If flushing does not help, the column may need to be replaced.
-
Step 4: Use an End-Capped Column
To minimize silanol interactions, use a column that is specifically designed for the analysis of basic compounds.
-
Action: Switch to a high-quality, end-capped C18 column or a column with a polar-embedded stationary phase. These columns have fewer free silanol groups, reducing the potential for secondary interactions.[1][3]
The following diagram outlines the logical workflow for troubleshooting peak tailing:
Caption: A flowchart for troubleshooting this compound peak tailing.
Guide 2: Addressing Peak Splitting for this compound
Peak splitting can be more complex to diagnose. This guide provides a systematic approach to resolving this issue.
Step 1: Check for Co-eluting Species
First, determine if the split peak is actually two different compounds eluting very close together.[7]
-
Action:
-
Inject a standard of this compound. If the peak is symmetrical, the issue is likely with the sample matrix.
-
If you have access to a mass spectrometer, check the mass spectrum across the peak. If the mass spectrum is consistent, it is likely a single compound.
-
Step 2: Evaluate the Sample Solvent
A mismatch between the sample solvent and the mobile phase is a common cause of peak splitting.[9][10]
-
Action: Dissolve your sample in the initial mobile phase composition. If this is not possible, use a solvent that is weaker than the mobile phase.
Step 3: Inspect the Column for Voids or Blockages
Physical damage to the column can lead to peak splitting.[7][8]
-
Action:
-
Reverse the column and flush it with a strong solvent. This can sometimes dislodge a blockage at the inlet frit.
-
If the problem persists after reversing and flushing, the column may have a void at the head and will likely need to be replaced.
-
Step 4: Check for System Leaks and Dead Volume
Any leaks or extra volume in the flow path can cause peak distortion.[10]
-
Action: Carefully inspect all fittings and connections between the injector, column, and detector. Ensure that all tubing is properly seated and that there are no visible leaks.
The following diagram illustrates the decision-making process for troubleshooting peak splitting:
Caption: A flowchart for troubleshooting this compound peak splitting.
Data Presentation
The following table demonstrates the effect of mobile phase pH on the peak asymmetry of this compound. As the pH is lowered, the silanol interactions are suppressed, leading to a more symmetrical peak.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 6.8 | 2.1 | Significant Tailing |
| 4.5 | 1.5 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
Tailing factor calculated at 5% of the peak height.
Experimental Protocols
Representative HPLC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in a research setting. Method optimization may be required for specific applications.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute with 50:50 methanol:water to the desired working concentrations.
-
Plasma Samples: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Acyclovir-d4). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transition:
-
This compound: m/z 258.2 > 156.1
-
Note: These are representative values and should be optimized on your specific instrument.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. lctsbible.com [lctsbible.com]
- 9. academic.oup.com [academic.oup.com]
- 10. support.waters.com [support.waters.com]
Preventing contamination and carryover in Penciclovir-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination and carryover issues during the analysis of Penciclovir-d4.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in this compound analysis?
A: Carryover is the appearance of a small portion of an analyte peak from a preceding, typically high-concentration sample, in a subsequent analysis of a blank or low-concentration sample. In the sensitive and precise bioanalysis of this compound, carryover can lead to inaccurate quantification, particularly impacting the lower limit of quantification (LLOQ) and potentially leading to the rejection of analytical runs. Regulatory bodies have established strict acceptance criteria for carryover to ensure data integrity.
Q2: What are the acceptable limits for carryover in bioanalytical methods?
A: Regulatory guidelines from agencies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide specific limits for carryover. These are crucial for method validation and routine sample analysis.
| Parameter | Acceptance Criteria |
| Analyte Carryover | The response in a blank sample injected after an upper limit of quantification (ULOQ) standard should be ≤20% of the response of the LLOQ.[1][2] |
| Internal Standard (IS) Carryover | The response of the internal standard in a blank sample should be ≤5% of the response of the IS in the working samples.[1][2] |
Q3: What are the common sources of carryover in an LC-MS system?
A: Carryover can originate from various components of the LC-MS system where the sample comes into contact. Identifying the source is a critical step in troubleshooting. The most common sources include:
-
Autosampler/Injector: This is a primary source of carryover. Key areas of concern are the needle, needle seat, injection valve rotor seal, and sample loop.[3] Worn or dirty rotor seals are a frequent cause.[4]
-
LC Column: The column, including the guard column, can retain this compound, which may then elute in subsequent runs.[3]
-
Tubing and Fittings: Small cracks, gaps, or improperly seated fittings can trap and later release the analyte.[4]
-
MS Ion Source: Contamination of the ion source can lead to a persistent background signal that may be mistaken for carryover.[5]
Troubleshooting Guides
Issue: Persistent peak for this compound observed in blank injections.
This guide provides a systematic approach to identifying and eliminating the source of carryover.
Step 1: Differentiate between Contamination and Carryover
-
Contamination: If a peak is present in the very first blank injection of a sequence, the issue is likely contamination of the mobile phase, blank solution, or a heavily contaminated system.[4]
-
Carryover: If the peak only appears in blanks that follow high-concentration samples, it is indicative of carryover.
Step 2: Isolate the Source of Carryover
A logical, step-by-step process of elimination is the most effective way to pinpoint the problematic component.
Experimental Protocols
Protocol 1: Systematic Carryover Source Identification
This protocol outlines a workflow to systematically isolate the source of carryover within the LC-MS system.
Methodology:
-
Establish a Baseline: Inject a blank solution after a high-concentration this compound standard to confirm the presence and magnitude of the carryover peak.
-
Bypass the Autosampler: Disconnect the autosampler and perform a manual injection of a blank solution. If the carryover peak disappears, the autosampler is the source.
-
Column Evaluation: If carryover persists with a manual injection, replace the analytical column with a new, conditioned column and re-inject a blank. If the peak is eliminated, the original column was the source.
-
System Plumbing Check: If the carryover is still present after changing the column, the issue may lie within the system's tubing or valves between the injector and the detector.
Protocol 2: General LC System Cleaning and Prevention
Regular and thorough cleaning of the LC system is paramount in preventing carryover.
Materials:
-
High-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, isopropanol, water).[6]
-
Acetonitrile/Water/Methanol/Isopropanol (25:25:25:25 v/v/v/v) - "Magic Wash"
-
0.1% Formic acid in water
Procedure:
-
System Flush:
-
Disconnect the column and replace it with a union.
-
Flush all solvent lines with high-purity water to remove any buffer salts.
-
Flush the system with isopropanol for an extended period (e.g., overnight at a low flow rate) to remove strongly retained compounds.[7]
-
Flush with the "Magic Wash" solution for at least 30 minutes.
-
Re-equilibrate the system with the initial mobile phase conditions.
-
-
Autosampler and Needle Wash:
-
Ensure the needle wash solution is effective at solubilizing this compound. A common choice is a mixture similar to the initial mobile phase or a stronger organic solvent.[5]
-
Increase the duration and/or volume of the needle wash cycle in the autosampler program.
-
Some compounds may require an acidic wash solution (e.g., 50% formic acid) followed by an organic solvent wash to effectively clean the syringe and needle.[5]
-
Protocol 3: Column Cleaning and Regeneration
If the analytical column is identified as the source of carryover, a more rigorous cleaning procedure is required.
Methodology:
Always consult the column manufacturer's guidelines for recommended cleaning solvents and conditions.
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Wash with a series of solvents in order of increasing elution strength. A typical sequence for a reverse-phase column might be:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Flush with 100% acetonitrile for an extended period (e.g., 1 hour at a high flow rate).[5]
-
-
Re-equilibrate the column in the forward direction with the initial mobile phase conditions until a stable baseline is achieved.
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 7. What to look out for when cleaning your HPLC system [lcservicesltd.co.uk]
Improving sensitivity for Penciclovir-d4 in low concentration samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the analytical sensitivity for Penciclovir-d4 in low-concentration samples.
Troubleshooting Guide
Low signal intensity or poor sensitivity for this compound can arise from several factors throughout the analytical workflow. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity | Suboptimal mass spectrometry parameters. | Optimize cone voltage and collision energy for this compound. A good starting point is a cone voltage of around 20-40 V and a collision energy of 15-25 eV, but these should be empirically optimized.[1] |
| Inefficient ionization. | Ensure the mobile phase pH is appropriate for Penciclovir's pKa to promote ionization. A slightly acidic mobile phase (e.g., using formic acid or ammonium formate) is often effective for positive ion mode.[2] | |
| Matrix effects leading to ion suppression. | Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. If suppression is significant, improve sample cleanup (e.g., switch from protein precipitation to solid-phase extraction) or modify chromatographic conditions to separate this compound from co-eluting matrix components. | |
| Poor Peak Shape | Inappropriate analytical column or mobile phase. | Use a C18 or phenyl-based column for good retention and peak shape.[3][4] Ensure the organic content of the mobile phase is optimized for proper elution. |
| Injection of sample in a solvent stronger than the mobile phase. | Reconstitute the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. | |
| High Background Noise | Contaminated LC-MS system or solvents. | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Use high-purity, LC-MS grade solvents and additives. |
| Interference from the biological matrix. | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering endogenous components. | |
| Inconsistent Results | Instability of this compound in the matrix or processed sample. | Perform stability studies to assess the degradation of this compound under different storage and processing conditions (e.g., freeze-thaw cycles, benchtop stability). |
| Improper handling of the internal standard. | Ensure the internal standard is added at a consistent concentration to all samples and standards. Verify the purity and stability of the internal standard stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC-MS/MS parameters for this compound analysis?
A1: While optimal parameters should be determined empirically on your specific instrument, a good starting point for this compound in positive ion mode is:
-
Precursor Ion (Q1): m/z 258.1
-
Product Ion (Q3): m/z 152.1
-
Cone Voltage: ~30 V
-
Collision Energy: ~20 eV
These settings should be optimized by infusing a standard solution of this compound and adjusting the parameters to achieve the maximum signal intensity.
Q2: How can I minimize matrix effects for low-concentration samples?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize their impact:
-
Improve Sample Preparation: Transition from a simple protein precipitation method to a more selective technique like solid-phase extraction (SPE). This will remove more of the interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the region where most matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing better correction.
Q3: What is a suitable Lower Limit of Quantification (LLOQ) for Penciclovir in human plasma?
A3: Published methods have achieved LLOQs for Penciclovir in human plasma in the range of 0.05 µg/mL.[2] With careful optimization of the LC-MS/MS method, it may be possible to achieve even lower detection limits. The LLOQ should be established with a signal-to-noise ratio of at least 5 and with acceptable precision and accuracy (typically within 20%).
Q4: My deuterated internal standard (this compound) is showing a slightly different retention time than the unlabeled Penciclovir. Is this normal?
A4: Yes, a slight chromatographic shift between a deuterated internal standard and the unlabeled analyte can occur. This is known as an isotopic effect and is generally more pronounced with a higher degree of deuteration. As long as the peak shapes are good and the retention time difference is consistent, it should not negatively impact quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is recommended for complex matrices like plasma to reduce matrix effects and improve sensitivity.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add the this compound internal standard. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Penciclovir, followed by a high organic wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Penciclovir: m/z 254.1 -> 152.1
-
This compound: m/z 258.1 -> 152.1
-
-
Source Parameters: Optimize source temperature and gas flows for your specific instrument.
-
Visualizations
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Robust Penciclovir-d4 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the robust analysis of Penciclovir-d4, a common internal standard for the quantification of Penciclovir.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of this compound.
Question 1: What is the optimal HPLC column for this compound analysis?
Answer: The choice of HPLC column depends on the sample matrix and the desired chromatographic performance. For robust analysis of this compound and the parent compound Penciclovir, reversed-phase columns are typically employed. C18 and Biphenyl stationary phases have been successfully used.
-
C18 Columns: These are a good starting point and offer excellent retention for moderately polar compounds like Penciclovir. Columns such as Hypersil BDS C18 and Waters Atlantis T3 C18 have been reported in validated methods.[1][2]
-
Biphenyl Columns: These columns, like the Kinetex Biphenyl, can offer alternative selectivity, which may be beneficial for resolving Penciclovir from matrix components.[3][4]
The selection should be based on an evaluation of peak shape, resolution from interfering peaks, and overall method robustness.
Question 2: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
Answer: Poor peak shape can arise from several factors. Here is a systematic approach to troubleshooting:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the basic amine groups in Penciclovir, causing peak tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. A slightly acidic pH (e.g., 3.5) can help to protonate the silanol groups and reduce these interactions.[1]
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., Biphenyl) to minimize these secondary interactions.
-
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replacing it.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure all connections are secure and tubing is as short as possible.
Question 3: My this compound signal intensity is low. How can I improve the sensitivity?
Answer: Low signal intensity can be due to issues with the sample preparation, chromatography, or mass spectrometer settings.
-
Sample Preparation:
-
Extraction Efficiency: Evaluate the recovery of your sample preparation method (e.g., protein precipitation or solid-phase extraction). Inefficient extraction will lead to low analyte concentration. Protein precipitation with acetonitrile or methanol is a common and effective method.[2][4]
-
Sample Concentration: If possible, concentrate the sample after extraction to increase the analyte concentration.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, desolvation gas flow and temperature, and source temperature, for maximum this compound signal.[3]
-
MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to determine the most intense precursor and product ions.
-
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency. The use of methanol or acetonitrile as the organic modifier can impact the signal. Experiment with both to see which provides a better response. The addition of a small amount of an additive like ammonium acetate can also improve ionization.[3]
Question 4: I am experiencing significant matrix effects in my plasma samples. What can I do to mitigate this?
Answer: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the gradient elution profile to better separate this compound from the interfering matrix components. A shallower gradient can improve resolution.
-
Column Selectivity: Try a column with a different stationary phase (e.g., switching from C18 to Biphenyl) to alter the elution profile of interferences relative to your analyte.
-
-
Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than protein precipitation and can significantly reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for removing interfering substances.
-
-
Use a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is a key strategy to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte. Ensure that the internal standard does not co-elute with any interfering peaks that affect it differently than the analyte.
Data Presentation
The following tables summarize typical parameters for robust this compound analysis based on published methods.
Table 1: HPLC Column and Mobile Phase Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)[3] | Hypersil BDS C18 | C18 (75 x 4.6 mm, 3 µm)[5] |
| Mobile Phase A | 10 mmol/L Ammonium Acetate, pH 6.8[3] | 20mM Potassium Dihydrogen Phosphate, pH 3.5[1] | Not Specified |
| Mobile Phase B | Methanol[3] | Methanol[1] | Not Specified |
| Flow Rate | 0.5 mL/min[3] | 1.0 mL/min | 0.5 mL/min[5] |
| Gradient | Gradient Elution[3] | Isocratic (95:5 v/v)[1] | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3] |
| Capillary Voltage | 1.3 kV | [3] |
| Desolvation Gas Flow | 1000 L/h | [3] |
| Desolvation Temperature | 500°C | [3] |
| Source Temperature | 150°C | [3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the analysis of this compound in human plasma.
Protocol: Quantification of Penciclovir in Human Plasma using this compound as an Internal Standard
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Penciclovir and this compound in a suitable solvent (e.g., DMSO or water).[6]
-
Prepare working solutions of Penciclovir for the calibration curve and QCs by serial dilution of the stock solution.
-
Spike blank human plasma with the appropriate working solutions to create calibration standards and QCs at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol containing 1% formic acid to precipitate the plasma proteins.[4]
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 2-10 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform the chromatographic separation using a suitable column and mobile phase as detailed in Table 1.
-
Detect Penciclovir and this compound using the mass spectrometer with optimized parameters as described in Table 2.
-
-
Data Analysis:
-
Integrate the peak areas for Penciclovir and this compound.
-
Calculate the peak area ratio (Penciclovir / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Penciclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key workflows in this compound analysis.
Caption: Experimental Workflow for this compound Analysis
Caption: Troubleshooting Workflow for Common HPLC/LC-MS/MS Issues
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Ion suppression or enhancement effects on Penciclovir-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression or enhancement effects during the analysis of Penciclovir-d4, a common internal standard for the quantitative analysis of the antiviral drug Penciclovir.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement effects, and why are they a concern for this compound analysis?
A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena observed in liquid chromatography-mass spectrometry (LC-MS/MS) analysis where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound. This interference can lead to a decrease (suppression) or increase (enhancement) in the signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] Since this compound is used as an internal standard to normalize the quantification of Penciclovir, any uncompensated matrix effect on the internal standard can lead to erroneous concentration measurements of the active drug.
Q2: What are the common causes of ion suppression for this compound in biological samples?
A2: Ion suppression in the analysis of biological samples is often caused by co-eluting endogenous components that compete with this compound for ionization in the mass spectrometer's source.[1] Common culprits include:
-
Phospholipids: Abundant in plasma and serum samples, these molecules are notorious for causing significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the ionization process.
-
Proteins and Peptides: Although most are removed during sample preparation, residual proteins and peptides can still co-elute and cause ion suppression.
-
Other Endogenous Molecules: Various other small molecules present in the biological matrix can also interfere with ionization.
Q3: How can I determine if my this compound signal is affected by ion suppression or enhancement?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative approach is considered the "gold standard".[1] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect, known as the Matrix Factor (MF).[1]
Q4: Is it possible for Penciclovir and this compound to experience different degrees of ion suppression?
A4: Ideally, a deuterated internal standard like this compound should co-elute with the analyte (Penciclovir) and experience the same degree of ion suppression or enhancement, allowing for accurate correction. However, slight differences in chromatographic retention times between the analyte and its deuterated analog can occur (isotopic effect). If this separation causes them to elute in regions with different matrix components, they can be subjected to differential matrix effects, leading to inaccurate quantification. Therefore, it is crucial to verify their co-elution and assess the matrix effect for both compounds.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to ion suppression or enhancement of this compound.
Problem 1: Poor reproducibility of this compound peak area in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method in at least six different lots of the biological matrix. High variability in the matrix factor across different lots indicates inconsistent matrix effects. 2. Improve Sample Preparation: Enhance the cleanup procedure to remove more interfering components. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression identified by a post-column infusion experiment. |
| Sample Preparation Variability | 1. Review Protocol: Ensure consistent execution of the sample preparation protocol, including precise pipetting, vortexing times, and centrifugation speeds. 2. Automate Sample Preparation: If possible, use an automated liquid handling system to minimize human error. |
| Instability of this compound | 1. Assess Stability: Perform stability tests of this compound in the biological matrix under relevant storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability). |
Problem 2: Low signal intensity (ion suppression) for this compound.
| Possible Cause | Troubleshooting Step |
| Co-elution with Suppressing Agents | 1. Post-Column Infusion: Perform a post-column infusion experiment to identify the retention time windows with significant ion suppression. 2. Chromatographic Optimization: Adjust the mobile phase composition, gradient slope, or column chemistry to shift the retention time of this compound away from these suppression zones. |
| Inefficient Sample Cleanup | 1. Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) to find the most effective one for removing matrix interferences. 2. Optimize LLE Conditions: If using LLE, experiment with different extraction solvents and pH conditions to improve the selectivity of the extraction. |
| Mass Spectrometer Source Contamination | 1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source, including the capillary, skimmer, and ion transfer optics. Buildup of non-volatile matrix components can lead to a general decline in signal intensity. |
Problem 3: High signal intensity (ion enhancement) for this compound.
| Possible Cause | Troubleshooting Step |
| Co-elution with Enhancing Agents | 1. Post-Column Infusion: Similar to troubleshooting suppression, use post-column infusion to identify regions of ion enhancement. 2. Chromatographic Adjustment: Modify the chromatography to separate this compound from the co-eluting enhancing compounds. |
| Matrix Components Aiding Ionization | 1. Sample Dilution: Diluting the sample with the initial mobile phase can sometimes mitigate ion enhancement by reducing the concentration of the enhancing matrix components. However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ). |
Quantitative Data Summary
The following table summarizes quantitative data on the matrix effect, extraction recovery, and process efficiency for Penciclovir and its deuterated internal standard (PCV-IS) from a validated LC-MS/MS method in human serum.
| Analyte | Concentration (µmol/L) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | Mean Process Efficiency (%) |
| Penciclovir | 0.156 - 160 | > 83.3 | 76.3 - 93.6 | 67.6 - 87.7 |
| PCV-IS | 5 | > 86.2 | 81.8 - 93.4 | 78.2 - 90.2 |
Data adapted from a study on the rapid determination of antiviral drugs in human serum.[2] A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% suggest ion suppression. The coefficient of variation (CV) for the internal standard normalized matrix effect was found to be between 0.5% and 3.3% across six different calibration levels, indicating that the deuterated internal standard effectively compensated for the observed matrix effects.[2]
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol is based on the method described by Matuszewski et al. and is a standard approach for evaluating matrix effects in bioanalytical method validation.[2]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standard solutions of Penciclovir and this compound in a clean solvent mixture (e.g., mobile phase) at low and high concentrations corresponding to the quality control (QC) sample concentrations.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extracted matrix with the standard solutions of Penciclovir and this compound to achieve the same final concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike blank biological matrix from the same lots as in Set 2 with the standard solutions of Penciclovir and this compound before the extraction procedure.
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Mean peak area of Set 2 / Mean peak area of Set 1) * 100
-
Recovery (RE %): (Mean peak area of Set 3 / Mean peak area of Set 2) * 100
-
Process Efficiency (PE %): (Mean peak area of Set 3 / Mean peak area of Set 1) * 100
The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated as: (Matrix Factor of Penciclovir / Matrix Factor of this compound)
-
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Logical workflow for troubleshooting inconsistent this compound signals.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Penciclovir: The Case for a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of preclinical and clinical studies. This guide provides a comparative overview of a validated bioanalytical method for Penciclovir, a potent antiviral agent, and explores the significant advantages of employing a stable isotope-labeled internal standard, such as Penciclovir-d4.
Penciclovir is a synthetic guanine analogue effective against various herpes viruses.[1] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods have been developed, the use of a suitable internal standard (IS) is paramount for achieving the precision and accuracy required by regulatory bodies.[2][3][4]
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[5] this compound, a deuterated analogue of Penciclovir, represents this gold standard. The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer, thus providing the most accurate correction for analytical variability.[5][6]
An Established Alternative: Acyclovir as an Internal Standard
In the absence of a readily available SIL-IS, a structural analogue is often employed. Several validated methods for Penciclovir utilize Acyclovir, another antiviral drug, as the internal standard.[2][3] While effective, this approach has inherent limitations. Differences in molecular structure can lead to variations in chromatographic retention time, extraction recovery, and ionization response compared to Penciclovir, potentially compromising the accuracy of the results.
Comparative Overview of Bioanalytical Methods
The following sections detail a representative experimental protocol for the quantification of Penciclovir in human plasma using LC-MS/MS with Acyclovir as the internal standard. This is followed by a discussion on the anticipated improvements and comparative data when using this compound.
Experimental Workflow
The general workflow for bioanalytical method validation involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the bioanalytical quantification of Penciclovir in plasma.
Experimental Protocols
Below is a summary of a typical experimental protocol for Penciclovir analysis using Acyclovir as an IS, based on published literature.[2][3] The protocol for a method using this compound would be largely similar, with adjustments primarily to the mass spectrometer settings to monitor the specific mass transitions of the deuterated standard.
| Parameter | Method Using Acyclovir as IS | Anticipated Method Using this compound as IS |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation with methanol containing 1% formic acid.[7][8] | Protein Precipitation with methanol. |
| Internal Standard | Acyclovir | This compound |
| Chromatography | ||
| Column | C18, 75 x 4.6 mm, 3 µm[2] | C18 or similar reversed-phase column |
| Mobile Phase | Isocratic elution with 30% methanol and 70% water containing 10 mM ammonium formate (pH 3.1).[3] | Gradient or isocratic elution with common reversed-phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium formate). |
| Flow Rate | 0.5 mL/min[2] | Typically 0.4 - 0.6 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Penciclovir: m/z 254.00 > 152.09[3]Acyclovir: m/z 226.00 > 152.09[3] | Penciclovir: m/z 254.0 > 152.1 (example)this compound: m/z 258.0 > 152.1 (example) |
Performance Data Comparison
The following table summarizes typical validation parameters for a Penciclovir bioanalytical method using Acyclovir as an IS and highlights the expected performance improvements with this compound.
| Validation Parameter | Method Using Acyclovir as IS | Expected Performance with this compound as IS |
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3] - 52.55 ng/mL[2] | Potentially lower due to reduced variability. |
| Intra-day Precision (%CV) | 2.3 - 7.8%[3] | Expected to be consistently < 5% |
| Inter-day Precision (%CV) | 3.7 - 7.5%[3] | Expected to be consistently < 5% |
| Intra-day Accuracy (%RE) | 2.0 - 8.4%[3] | Expected to be consistently within ± 5% |
| Inter-day Accuracy (%RE) | 1.9 - 9.1%[3] | Expected to be consistently within ± 5% |
| Recovery | > 83%[7] | High and consistent, closely tracking the analyte. |
| Matrix Effect | Variable, requires careful evaluation. | Significantly minimized due to co-elution and similar ionization. |
| Stability | Stable under various storage conditions.[3] | Stable under various storage conditions. |
Mechanism of Action of Penciclovir
Penciclovir exerts its antiviral effect by inhibiting viral DNA synthesis.[9][10][11][12] The drug is initially phosphorylated by a viral-specific enzyme, thymidine kinase, and subsequently converted to its active triphosphate form by cellular kinases.[9][11][12][13] Penciclovir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the growing viral DNA chain by viral DNA polymerase, leading to chain termination and cessation of viral replication.[9][11]
Caption: Intracellular activation and mechanism of action of Penciclovir.
Conclusion
While bioanalytical methods for Penciclovir using Acyclovir as an internal standard have been successfully validated and applied, the use of a stable isotope-labeled internal standard such as this compound offers undeniable advantages in terms of accuracy, precision, and robustness. The near-identical chemical nature of a SIL-IS to the analyte ensures superior compensation for analytical variability, particularly in mitigating matrix effects. For researchers and drug developers aiming for the highest quality data in their pharmacokinetic and bioequivalence studies, the adoption of a this compound based method is the recommended approach, aligning with current best practices in regulated bioanalysis.
References
- 1. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 12. Penciclovir - Wikipedia [en.wikipedia.org]
- 13. newdrugapprovals.org [newdrugapprovals.org]
A Head-to-Head Comparison: Penciclovir-d4 and Acyclovir-d4 as Internal Standards in Bioanalysis
In the precise world of bioanalytical chemistry, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative assays. For antiviral drug analysis, particularly those involving nucleoside analogues, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two such standards: Penciclovir-d4 and Acyclovir-d4, offering researchers a data-driven basis for selection in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of an internal standard is crucial as these characteristics influence chromatographic behavior and mass spectrometric detection. Below is a summary of the key properties for this compound and Acyclovir-d4.
| Property | This compound | Acyclovir-d4 |
| Chemical Name | 2-Amino-9-(4-hydroxy-3-(hydroxymethyl)butyl-1,1,2,2-d4)-3,9-dihydro-6H-purin-6-one | 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one |
| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | C₈H₇D₄N₅O₃ |
| Molecular Weight | 257.28 g/mol [1] | 229.23 g/mol [2][3] |
| Parent Drug | Penciclovir | Acyclovir |
| Common Prodrug | Famciclovir | Valacyclovir |
Performance in Bioanalytical Applications
The ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby compensating for any variability. The performance of this compound and Acyclovir-d4 is evaluated based on key validation parameters: extraction recovery and matrix effect. The following data is representative of their performance in human plasma/serum, as determined by LC-MS/MS.
| Parameter | This compound | Acyclovir-d4 |
| Analyte | Penciclovir | Acyclovir |
| Extraction Recovery (%) | > 86.2%[2] | > 86.2%[2] |
| Matrix Effect (%) | 81.8 - 93.4[2] | 81.8 - 93.4[2] |
| IS Normalized Matrix Effect (% CV) | 0.5 - 3.3[2] | 0.5 - 3.3[2] |
Data derived from a study analyzing both compounds under the same chromatographic conditions.
As SIL internal standards, both this compound and Acyclovir-d4 demonstrate excellent and comparable performance. Their high extraction recovery and minimal, well-compensated matrix effects underscore their suitability for robust and reproducible bioanalytical methods.
Experimental Protocols
Detailed methodologies are critical for replicating and adapting these methods. Below are representative LC-MS/MS protocols for the quantification of Acyclovir and Penciclovir using their respective deuterated internal standards.
Protocol 1: Quantification of Acyclovir in Human Plasma
This method is adapted from a validated assay for the simultaneous quantification of Valacyclovir and Acyclovir.[4]
1. Sample Preparation (Protein Precipitation):
- To 10 µL of plasma sample, add 40 µL of acetonitrile containing 200 nM Acyclovir-d4.
- Vortex the mixture for 5 minutes.
- Centrifuge at 17,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an LC vial for analysis.
2. Liquid Chromatography:
- System: Shimadzu HPLC system
- Column: Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)
- Mobile Phase A: Water with 2 mM ammonium acetate and 0.2% formic acid
- Mobile Phase B: Acetonitrile with 0.2% formic acid
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 µL
- Gradient: A suitable gradient is run to separate the analyte from matrix components.
3. Mass Spectrometry:
- System: API 4000 triple quadrupole mass spectrometer
- Ionization: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Acyclovir: m/z 226.2 → 152.1
- Acyclovir-d4: m/z 230.2 → 152.1[4]
Protocol 2: Quantification of Penciclovir in Human Serum
This method is based on a validated assay for the simultaneous analysis of multiple antiviral agents, including Penciclovir.[2]
1. Sample Preparation (Protein Precipitation):
- To 50 µL of serum sample, add 150 µL of a cold solution of 1% formic acid in methanol containing the this compound internal standard.
- Vortex the mixture briefly.
- Centrifuge at 15,000 x g for 5 minutes at 10°C.
- Transfer 100 µL of the supernatant to a 96-well plate and dilute with 100 µL of 1% formic acid in water.
- Mix for 10 minutes before injection.
2. Liquid Chromatography:
- Column: Biphenyl column
- Mobile Phase A: 10 mmol/L ammonium acetate, pH 6.8
- Mobile Phase B: Methanol
- Flow Rate: 0.5 mL/min
- Injection Volume: Not specified, typically 5-10 µL
- Gradient: A 3-minute gradient starting at 2% B, increasing to 25%, then 75%, before returning to initial conditions.[2]
3. Mass Spectrometry:
- System: Xevo TQ-S micro mass spectrometer
- Ionization: ESI, positive mode
- Detection: MRM
- MRM Transitions:
- Penciclovir: Specific m/z transitions would be optimized during method development.
- This compound: Specific m/z transitions would be optimized during method development.
Visualization of Methodologies and Relationships
To further clarify the experimental process and the biochemical context, the following diagrams are provided.
Conclusion
Both this compound and Acyclovir-d4 serve as exemplary internal standards for the bioanalysis of their respective parent drugs. Their performance, characterized by high recovery and effective compensation for matrix effects, is consistent with the expectations for high-quality, stable isotope-labeled standards.[2]
The selection between the two is not a matter of superior performance but of analytical appropriateness.
-
This compound is the unequivocal choice for methods quantifying Penciclovir , typically following the administration of its prodrug, Famciclovir .
-
Acyclovir-d4 is the ideal internal standard for the quantification of Acyclovir , which is the active metabolite of the prodrug Valacyclovir .[4]
By aligning the internal standard with the target analyte, researchers can ensure the highest level of data integrity, a cornerstone of regulated bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Penciclovir Assays Utilizing Different Internal Standards
This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of Penciclovir in human plasma, each employing a different internal standard (IS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when developing and validating assays for Penciclovir. The comparison will focus on a widely used method employing Acyclovir as the internal standard and a method utilizing a deuterated analogue, Penciclovir-d4, which is considered a best-practice approach.
Data Presentation: A Comparative Analysis
The performance of a bioanalytical method is critically dependent on the choice of the internal standard. An ideal IS mimics the analyte's behavior during sample preparation and analysis, thus compensating for variability. Below is a summary of the validation parameters for two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Penciclovir quantification.
Table 1: Comparison of Validation Parameters for Penciclovir Assays
| Validation Parameter | Method A: Acyclovir as Internal Standard | Method B: this compound as Internal Standard (Expected) |
| Linearity (Range) | 0.05 - 10 µg/mL[1] | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[1] | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] | 0.05 µg/mL |
| Intra-assay Precision (%CV) | 2.3 - 7.8%[1] | < 5% |
| Inter-assay Precision (%CV) | 3.7 - 7.5%[1] | < 5% |
| Intra-assay Accuracy (%RE) | 2.0 - 8.4%[1] | ± 5% |
| Inter-assay Accuracy (%RE) | 1.9 - 9.1%[1] | ± 5% |
| Mean Recovery | > 85% | > 90% |
| Matrix Effect | To be evaluated; potential for differential effects | Minimized due to co-elution and similar ionization |
Experimental Protocols
Detailed methodologies for the two compared assays are provided below. These protocols are based on established and validated methods, offering a clear path for replication and cross-validation.
Method A: Penciclovir Assay with Acyclovir as Internal Standard
This method is adapted from a validated LC-MS/MS assay for the determination of Penciclovir in human plasma[1].
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (Acyclovir, 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM ammonium formate in water (pH 3.5 adjusted with formic acid) and methanol (70:30, v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters: Optimized for maximum signal intensity (e.g., curtain gas, collision gas, ion spray voltage, temperature).
Method B: Penciclovir Assay with this compound as Internal Standard
This method is a proposed adaptation utilizing a stable isotope-labeled internal standard for potentially improved performance.
1. Sample Preparation:
-
The sample preparation procedure is identical to Method A, with the exception of the internal standard.
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
2. Chromatographic Conditions:
-
The chromatographic conditions are identical to Method A to ensure co-elution of the analyte and the internal standard.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer and Ionization Mode: Identical to Method A.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Penciclovir: m/z 254.1 → 152.1
-
This compound (IS): m/z 258.1 → 156.1 (hypothetical, based on a 4-deuterium label on the butyl chain)
-
-
Key MS Parameters: Optimized for each transition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process of cross-validation.
Caption: Experimental workflow for the bioanalysis of Penciclovir.
References
Evaluating Penciclovir-d4 Performance Against a Structural Analog Internal Standard in Bioanalytical Assays
In the quantitative bioanalysis of pharmaceuticals, the use of an appropriate internal standard (IS) is crucial for achieving accurate and precise results. The IS is added to samples and standards to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences similar matrix effects. For mass spectrometry-based assays, stable isotopically labeled (SIL) internal standards, such as Penciclovir-d4, are often considered the gold standard. This is because their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and extraction variability.
However, SILs can be costly and may not always be readily available. In such cases, a structural analog, a molecule with a similar chemical structure to the analyte, is a common alternative. For Penciclovir, Acyclovir is a frequently used structural analog IS. This guide provides an objective comparison of the performance of this compound against a structural analog IS, supported by experimental data from published literature.
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the quantification of Penciclovir in human plasma using either a structural analog (Acyclovir) or a stable isotopically labeled internal standard. The data presented is compiled from different bioanalytical method validation studies and illustrates the expected performance for each type of internal standard.
| Validation Parameter | Method with Structural Analog IS (Acyclovir) | Method with Isotopically Labeled IS |
| Linearity Range | 0.05 - 10 µg/mL[1][2] | 0.156 - 160 µmol/L (for a cocktail including Penciclovir)[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1][2] | 0.156 µmol/L[3][4] |
| Intra-day Precision (%CV) | 2.3 - 7.8%[1][2] | 1.7 - 6.5%[3][4] |
| Inter-day Precision (%CV) | 3.7 - 7.5%[1][2] | 1.4 - 4.2%[3][4] |
| Intra-day Accuracy (%RE) | 2.0 - 8.4%[1][2] | 93 - 105% (of nominal)[3][4] |
| Inter-day Accuracy (%RE) | 1.9 - 9.1%[1][2] | 95 - 104% (of nominal)[3][4] |
| Mean Recovery | Not explicitly stated in the same format. | >83.3% for analytes, >86.2% for IS[3] |
| Matrix Effect | Not explicitly stated in the same format. | Variation between 76.3% and 93.6%[3] |
Note: The data for the isotopically labeled IS is from a method analyzing a cocktail of antiviral drugs, including Penciclovir. The performance parameters reflect the overall method performance.
Experimental Protocols
Method Using a Structural Analog Internal Standard (Acyclovir)
This protocol is based on a validated HPLC-MS/MS method for the determination of Penciclovir in human plasma.[1][2]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (Acyclovir, 1 µg/mL).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the HPLC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series
-
Column: Capcellpak MGII C18 (5 µm, 2.0 mm x 50 mm)
-
Mobile Phase: 30% methanol and 70% water containing 10 mM ammonium formate (pH 3.1)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 2000 triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Penciclovir: m/z 254.0 → 152.1
-
Acyclovir (IS): m/z 226.0 → 152.1
-
Method Using an Isotopically Labeled Internal Standard
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of several antiviral drugs, including Penciclovir, in human serum.[3][4]
1. Sample Preparation:
-
To 50 µL of serum, add 150 µL of a cold internal standard solution (containing the isotopically labeled standards in methanol with 1% formic acid).
-
Vortex briefly.
-
Centrifuge at 15,000 x g for 5 minutes at 10°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Dilute with 100 µL of 1% formic acid in water.
-
Mix for 10 minutes.
-
Inject into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: Waters Acquity UPLC I-Class
-
Column: Waters Acquity UPLC BEH Phenyl (1.7 µm, 2.1 mm x 100 mm)
-
Mobile Phase A: 10 mmol/L ammonium acetate (pH 6.8)
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient Elution: Start with 2% B, increase to 25% B over 1.7 min, then to 75% B over 0.5 min, and re-equilibrate.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Xevo TQ-S micro
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific transitions for Penciclovir and its isotopically labeled internal standard would be monitored.
Mandatory Visualization
Caption: Experimental workflow for the bioanalytical determination of Penciclovir.
Caption: Rationale for using a stable isotopically labeled vs. a structural analog internal standard.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Penciclovir Bioanalysis: A Comparative Guide to Internal Standards
In the quantitative bioanalysis of the antiviral drug Penciclovir, achieving high precision is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variability during sample preparation and analysis. This guide provides a comparative overview of the inter-day and intra-day precision achieved with the stable isotope-labeled internal standard, Penciclovir-d4, versus the structural analog, Acyclovir.
Understanding Inter-day and Intra-day Precision
Intra-day precision , also known as within-run precision, measures the closeness of agreement between results of independent tests obtained within a single day under the same operating conditions. It assesses the method's reproducibility over a short period.
Inter-day precision , or between-run precision, evaluates the variability of results obtained on different days. This parameter is crucial for demonstrating the long-term robustness and reliability of a bioanalytical method.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for acceptable levels of precision in bioanalytical method validation. Generally, the coefficient of variation (%CV) should not exceed 15% for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.
Comparative Analysis of Internal Standards for Penciclovir Quantification
The selection of an internal standard is a pivotal step in developing a robust bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" due to its physicochemical properties being nearly identical to the analyte. This similarity allows it to effectively compensate for matrix effects and variability in extraction and ionization. An alternative is a structural analog, like Acyclovir, which is chemically similar to the analyte.
The following tables summarize the inter-day and intra-day precision data from studies utilizing this compound and Acyclovir as internal standards for the quantification of Penciclovir in human plasma or serum.
Table 1: Inter-day and Intra-day Precision with this compound as Internal Standard
| Study | Matrix | Analyte Concentration (QC Levels) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| de Witte et al. (2022)[1] | Serum | Low, Medium, High | 1.7 - 6.5 | 1.4 - 4.2 |
Table 2: Inter-day and Intra-day Precision with Acyclovir as Internal Standard
| Study | Matrix | Analyte Concentration (QC Levels) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Lee et al. (2007)[2] | Plasma | LLOQ, Low, Medium, High | 2.3 - 7.8 | 3.7 - 7.5 |
| Kanneti et al. (2011) | Plasma | LLOQ, Low, Medium, High | Within FDA limits | Within FDA limits |
The data indicates that methods employing this compound as an internal standard can achieve excellent intra-day and inter-day precision, with %CV values well below the accepted regulatory limits. The study by de Witte et al. demonstrates particularly low variability. While methods using Acyclovir as an internal standard also show acceptable precision within regulatory guidelines, the reported ranges in the study by Lee et al. are slightly wider than those observed with this compound. This observation aligns with the general principle that stable isotope-labeled internal standards often provide superior correction for analytical variability.
Experimental Protocols
Below are detailed methodologies for the quantification of Penciclovir using either this compound or Acyclovir as an internal standard, based on published literature.
Method 1: Penciclovir Quantification using this compound Internal Standard
This protocol is adapted from the method described by de Witte et al. (2022)[1].
1. Sample Preparation:
-
To 50 µL of serum sample, add 150 µL of a precipitation solution (1% formic acid in methanol) containing this compound.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a C18 or a specialized column for polar compounds.
-
Mobile Phase A: An aqueous solution, for example, 10 mM ammonium formate in water.
-
Mobile Phase B: An organic solvent, such as methanol or acetonitrile.
-
Gradient Elution: A gradient program is typically used to separate Penciclovir from endogenous matrix components.
-
Flow Rate: A typical flow rate would be in the range of 0.4-0.6 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Penciclovir and this compound are monitored.
-
Penciclovir transition: m/z 254.1 > 152.1
-
This compound transition: Specific transition for the deuterated standard would be used.
-
Method 2: Penciclovir Quantification using Acyclovir Internal Standard
This protocol is based on the method described by Lee et al. (2007)[2].
1. Sample Preparation:
-
To a plasma sample, add the internal standard solution (Acyclovir).
-
Perform a protein precipitation step using an organic solvent like methanol or acetonitrile.
-
Vortex and centrifuge the sample.
-
The resulting supernatant is then injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Capcellpak MGII C18).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water, adjusted to an acidic pH with formic acid) and an organic solvent (e.g., methanol).
-
Flow Rate: A suitable flow rate for the column dimensions.
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: MRM mode.
-
Penciclovir transition: m/z 254.0 > 152.1
-
Acyclovir transition: m/z 226.0 > 152.1
-
Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflows for the bioanalysis of Penciclovir.
Caption: General workflow for the bioanalysis of Penciclovir using LC-MS/MS.
Conclusion
Both this compound and Acyclovir can be effectively used as internal standards for the quantification of Penciclovir in biological matrices, yielding precision that meets regulatory standards. The available data suggests that the stable isotope-labeled internal standard, this compound, may offer a slight advantage in achieving lower variability, which is consistent with theoretical expectations. The choice of internal standard will ultimately depend on the specific requirements of the assay, availability, and cost. For assays demanding the highest level of precision and accuracy, this compound is the recommended internal standard.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Penciclovir-d4: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper disposal of deuterated pharmaceutical compounds like Penciclovir-d4 is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental contamination and ensure a safe laboratory environment.
Summary of Key Safety and Disposal Data
For quick reference, the following table summarizes essential information regarding the handling and disposal of Penciclovir. While specific data for the deuterated form (this compound) is not distinctly available, the data for the parent compound, Penciclovir, serves as a reliable proxy for safety and disposal procedures.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| Synonyms | BRL 39123-d4 | [1] |
| Hazard Classification | Eye Irritation, Category 2A | [2] |
| Environmental Hazards | Slightly hazardous for water. Discharge into the environment must be avoided.[2][3] | |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] | |
| Secondary Disposal Option | If take-back programs are unavailable, mix with an undesirable substance (e.g., coffee grounds, cat litter) and dispose of in household trash.[4][5][6] | |
| Prohibited Disposal Methods | Do not allow to enter drains, sewers, or water courses.[3][7] Do not flush unless specifically instructed.[4][5] | |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection.[3][7] |
Detailed Experimental Protocols for Disposal
The following step-by-step procedures outline the recommended methods for the disposal of this compound.
Protocol 1: Preferred Disposal via Licensed Waste Contractor
This is the most secure and environmentally sound method for disposing of this compound.
-
Segregation and Storage :
-
Isolate this compound waste from other laboratory waste streams.
-
Store the waste in a clearly labeled, sealed, and suitable container. Ensure the container is compatible with the chemical.
-
Maintain the storage area in a well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][8]
-
-
Engage a Licensed Professional :
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for Penciclovir to ensure they are aware of the handling requirements.
-
-
Documentation :
-
Retain all documentation related to the waste transfer and disposal for regulatory compliance.
-
Protocol 2: On-site Inactivation and Disposal (When Permitted)
This protocol should only be followed if institutional and local regulations permit it and a licensed contractor is not accessible.
-
Chemical Degradation (if applicable and feasible) :
-
Incineration :
-
If your facility has a licensed incinerator, ensure it is equipped with flue gas scrubbing to handle pharmaceutical waste.[3]
-
Follow all operational and safety protocols for the incinerator.
-
Protocol 3: Disposal of Small Quantities (e.g., residual amounts in containers)
For minute residual quantities, the following procedure can be considered as a last resort, ensuring compliance with local regulations.
-
Deactivation and Adsorption :
-
Remove the residual this compound from its original container.
-
Mix the residue with an inert and undesirable substance, such as used coffee grounds, dirt, or cat litter.[4][5][6] This makes the substance less appealing to children and pets and unrecognizable to individuals who might go through the trash.[9]
-
-
Containment :
-
Place the mixture in a sealable container, such as a resealable plastic bag or an empty tub, to prevent leakage.[5]
-
-
Disposal in Municipal Solid Waste :
-
Dispose of the sealed container in the regular trash.[9]
-
-
Container Decontamination :
-
Triple-rinse the original container with a suitable solvent (e.g., water, if the compound is water-soluble).
-
The rinsate should be collected and treated as chemical waste.
-
Puncture or otherwise render the empty container unusable for other purposes before recycling or disposing of it in a sanitary landfill.[3]
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these rigorous disposal procedures, laboratory professionals can significantly mitigate the risks associated with this compound, ensuring both personal safety and environmental protection. Always consult your institution's specific safety guidelines and local regulations before proceeding with any chemical disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. epa.gov [epa.gov]
- 6. dea.gov [dea.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Penciclovir-d4
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Penciclovir-d4, designed for researchers, scientists, and drug development professionals. The following procedures are based on established safety data for Penciclovir, which should be considered chemically and toxicologically similar to its deuterated form.
Hazard Identification and Classification
Penciclovir is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[2]
Personal Protective Equipment (PPE)
Consistent adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety goggles with side-shields or face shield | Conforming to EN166 (EU) or NIOSH (US)[3] |
| Hands | Chemical-resistant, impervious gloves | Inspected prior to use, satisfying EU Directive 89/686/EEC and EN 374[3] |
| Body | Impervious clothing, lab coat | Fire/flame resistant and impervious clothing[3] |
| Respiratory | Suitable respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Experimental Workflow for Handling this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Procedural Guidance for Handling
1. Engineering Controls:
-
Ensure an accessible safety shower and eye wash station are present.[1]
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Response:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment.[1]
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solid spills, sweep up and shovel into a suitable container for disposal.[4]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to local regulations.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Unused Product:
-
Dispose of the contents/container in accordance with local, regional, and national regulations.[1]
2. Contaminated Materials (e.g., gloves, wipes, absorbent material):
General Guidance on Pharmaceutical Waste: While specific protocols for this compound are not detailed, general best practices for pharmaceutical waste disposal should be followed. One common recommendation for disposing of unwanted medications is to make them unusable by crushing pills and mixing them with a non-toxic substance like flour or salt, then sealing them in a non-transparent container before placing them in the trash.[5] However, for a laboratory setting, disposal as chemical waste through a licensed contractor is the preferred method.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
